molecular formula C6H13NO3 B022990 (S)-2-Amino-6-hydroxyhexanoic acid CAS No. 6033-32-5

(S)-2-Amino-6-hydroxyhexanoic acid

Cat. No.: B022990
CAS No.: 6033-32-5
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-6-hydroxyhexanoic acid, also known as L-6-Hydroxy Norleucine, is a chiral amino acid of significant interest in metabolic disease research and biochemical studies . Key Research Applications • Novel Biomarker: This compound has been identified as 6-hydroxy-2-aminocaproic acid (HACA), a promising, pyridoxine-independent novel biomarker for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), facilitating diagnostic evaluations and biochemical understanding of this disorder . • Biochemical Research: As a derivative of lysine metabolism, it serves as a valuable reference standard and tool for investigating perturbations in the lysine catabolic pathway . Product Specifications • CAS Number: 6033-32-5 • Molecular Formula: C 6 H 13 NO 3 • Molecular Weight: 147.17 g/mol • SMILES: O=C(O) C@@H CCCCO • Purity: ≥95% (by HPLC) Handling & Storage: For optimal stability, this product should be stored sealed in a dry environment, under an inert atmosphere, and at 2-8°C . Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Disclaimer: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-77-1, 5462-80-6, 6033-32-5
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-hydroxycaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxynorleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-HYDROXYNORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Role of 6-Hydroxy-2-Aminocaproic Acid: A Technical Guide to a Potential Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the vast and intricate landscape of metabolic pathways, some molecules are well-charted territories, their roles and transformations meticulously documented. Others, like 6-hydroxy-2-aminocaproic acid, remain enigmatic, appearing fleetingly in the scientific literature, primarily within the context of engineered biological systems. This technical guide serves as a comprehensive exploration of 6-hydroxy-2-aminocaproic acid, not as a well-established metabolite, but as a compound of significant potential, particularly in the realm of synthetic biology and novel therapeutic development. As Senior Application Scientists, our aim is to provide a narrative that is both scientifically rigorous and grounded in practical application, acknowledging the current limitations in our understanding while highlighting promising avenues for future research. This document will delve into the theoretical and engineered metabolic pathways involving 6-hydroxy-2-aminocaproic acid, discuss the enzymatic logic behind its potential transformations, and provide a framework for its analytical detection and study.

Part 1: The Biochemical Context of 6-Hydroxy-2-Aminocaproic Acid

While not a recognized component of canonical metabolic charts, 6-hydroxy-2-aminocaproic acid, also known as 6-amino-2-hydroxyhexanoic acid, has emerged as a key intermediate in patented, engineered pathways for the biochemical synthesis of 6-aminocaproic acid (ε-aminocaproic acid) from lysine.[1][2][3] 6-aminocaproic acid is a synthetic analog of the amino acid lysine and is utilized as an antifibrinolytic drug to control bleeding.[4][5][6] The industrial production of 6-aminocaproic acid and its lactam, caprolactam (a precursor to Nylon-6), has traditionally relied on chemical synthesis.[4][7] However, there is a growing interest in developing sustainable, bio-based production routes from renewable feedstocks like carbohydrates.[3]

The core significance of 6-hydroxy-2-aminocaproic acid lies in its position within these novel, engineered metabolic cascades that start from the essential amino acid, lysine.

An Engineered Bridge in Lysine Metabolism

The central hypothesis, as outlined in several patents, positions 6-hydroxy-2-aminocaproic acid as a crucial downstream product of lysine metabolism in genetically modified microorganisms.[3] This engineered pathway circumvents the natural catabolic routes of lysine, which in mammals primarily proceed through the saccharopine and pipecolate pathways to ultimately yield acetyl-CoA.[8][9][10][11]

The proposed synthetic pathway is a testament to the power of metabolic engineering, where enzymes are strategically introduced into a host organism to create novel biochemical transformations. The key steps involving 6-hydroxy-2-aminocaproic acid are as follows:

  • From Lysine to an α-Keto Acid: The pathway initiates with the conversion of L-lysine to 6-amino-2-oxohexanoic acid. This transamination or deamination step is a critical entry point.

  • The Reductive Step to 6-Hydroxy-2-Aminocaproic Acid: The α-keto acid, 6-amino-2-oxohexanoic acid, is then enzymatically reduced to form 6-hydroxy-2-aminocaproic acid. This conversion from a keto group to a hydroxyl group is a pivotal transformation.[3]

  • Further Conversion: 6-hydroxy-2-aminocaproic acid can then be enzymatically converted to downstream products, such as (E)-6-aminohex-2-enoic acid, which is a direct precursor to 6-aminocaproic acid.[1][2][3]

This engineered cascade highlights a plausible, albeit artificial, metabolic role for 6-hydroxy-2-aminocaproic acid.

Part 2: Enzymology and Reaction Mechanisms

The feasibility of the engineered pathway described above hinges on the availability and efficiency of enzymes capable of catalyzing each specific step. While the patent literature provides a blueprint, the specific enzymes are often proposed based on their known activities on analogous substrates.

The Critical Reduction: Formation of the Hydroxyl Group

The conversion of 6-amino-2-oxohexanoic acid to 6-hydroxy-2-aminocaproic acid is a reduction reaction. This type of transformation is typically catalyzed by oxidoreductases, specifically dehydrogenases or reductases, that utilize cofactors such as NADH or NADPH.

Reaction Step Enzyme Class Potential Enzyme Candidates Cofactor
6-amino-2-oxohexanoic acid → 6-hydroxy-2-aminocaproic acidOxidoreductase (specifically, a reductase)Lactate dehydrogenase (LDH) or other α-hydroxy acid dehydrogenases with broad substrate specificity.NADH or NADPH

The choice of enzyme for this step is critical. An ideal candidate would exhibit high specificity and efficiency for 6-amino-2-oxohexanoic acid. In the absence of a naturally occurring enzyme with this precise activity, protein engineering and directed evolution could be employed to tailor an existing reductase for this purpose.

Visualizing the Engineered Pathway

The following diagram, generated using Graphviz, illustrates the proposed metabolic route from lysine to 6-aminocaproic acid, highlighting the central position of 6-hydroxy-2-aminocaproic acid.

Engineered_Lysine_Pathway Lysine L-Lysine Keto_acid 6-Amino-2-oxohexanoic acid Lysine->Keto_acid Transaminase / Deaminase Hydroxy_acid 6-Hydroxy-2-aminocaproic acid Keto_acid->Hydroxy_acid Reductase (e.g., engineered LDH) Enoic_acid (E)-6-Aminohex-2-enoic acid Hydroxy_acid->Enoic_acid Dehydratase Aminocaproic_acid 6-Aminocaproic acid Enoic_acid->Aminocaproic_acid Enoate Reductase

Caption: Engineered metabolic pathway from L-lysine to 6-aminocaproic acid.

Part 3: Analytical Methodologies for Detection and Quantification

To study the role and kinetics of 6-hydroxy-2-aminocaproic acid in any biological system, robust analytical methods are essential. While specific methods for this compound are not widely published, techniques used for similar amino acids, such as 6-aminocaproic acid, can be adapted.

Chromatographic and Mass Spectrometric Approaches

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of polar compounds like amino acids in complex biological matrices such as urine or fermentation broth.[12][13]

Experimental Protocol: HILIC-MS/MS for 6-Hydroxy-2-Aminocaproic Acid Quantification

  • Sample Preparation:

    • For cellular extracts or fermentation media, perform a protein precipitation step by adding a threefold excess of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and dilute with an appropriate buffer. An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 8-aminocaprylic acid), should be added at this stage.[12]

  • Chromatographic Separation:

    • Column: A HILIC column (e.g., Phenomenex Luna HILIC).[12]

    • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition 1 (Quantifier): Precursor ion [M+H]+ → Product ion 1

      • MRM Transition 2 (Qualifier): Precursor ion [M+H]+ → Product ion 2

    • The specific mass transitions for 6-hydroxy-2-aminocaproic acid would need to be determined by infusing a pure standard of the compound.

High-Performance Liquid Chromatography (HPLC) with other detectors like Charged Aerosol Detection (CAD) or UV detection at low wavelengths (around 200 nm) can also be employed, particularly for in-process monitoring where the complexity of the matrix is lower.[14][15][16]

Part 4: Potential Biological Significance and Future Directions

While the current understanding of 6-hydroxy-2-aminocaproic acid is largely confined to its role in engineered systems, it is worth speculating on its potential natural occurrence and biological functions. The presence of a hydroxyl group introduces a site for further modification, such as phosphorylation or glycosylation, which are common regulatory mechanisms in cellular metabolism.

Future research should focus on:

  • Screening for Natural Occurrence: Developing sensitive analytical methods to screen various biological samples (e.g., microbial cultures, plant extracts, mammalian tissues) for the presence of endogenous 6-hydroxy-2-aminocaproic acid.

  • Enzyme Discovery and Characterization: Identifying and characterizing novel enzymes that can synthesize and metabolize 6-hydroxy-2-aminocaproic acid. This could involve genome mining and screening of microbial enzyme libraries.

  • Elucidating Biological Activity: If found to occur naturally, investigating the potential biological activities of 6-hydroxy-2-aminocaproic acid. Does it interact with any receptors? Does it have any signaling roles?

Conclusion: A Molecule on the Brink of Discovery

6-Hydroxy-2-aminocaproic acid currently occupies a fascinating niche in the world of biochemistry—a molecule of theoretical importance and engineered utility, yet to be fully embraced by the canonical metabolic maps. For researchers in metabolic engineering and synthetic biology, it represents a key stepping stone in the development of sustainable biochemical production platforms. For those in drug discovery and fundamental research, it remains a tantalizing unknown. The methodologies and conceptual frameworks presented in this guide provide a starting point for unlocking the full potential of this intriguing hydroxy amino acid. The journey from a hypothetical intermediate to a well-understood metabolite will undoubtedly be driven by the curiosity and ingenuity of the scientific community.

References

  • Biochemical Synthesis of 6-Amino Caproic Acid.
  • BIOCHEMICAL SYNTHESIS OF 6-AMINOCAPRONIC ACID.
  • Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. PMC - NIH.
  • Determination of Caprolactam and 6-aminocaproic Acid in Human Urine Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • HPLC Determination of 6-aminocaproic Acid on Newcrom A Column. SIELC Technologies.
  • Integr
  • Lysine Metabolism: Pathways, Regul
  • Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. SIELC Technologies.
  • HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC Technologies.
  • Aminocaproic acid. Wikipedia.
  • The prepar
  • Aminocaproic Acid: MedlinePlus Drug Inform
  • Review of Lysine Metabolism with a Focus on Humans. PubMed.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of (S)-2-Amino-6-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-6-hydroxyhexanoic acid

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-6-hydroxyhexanoic acid, also known as L-6-Hydroxynorleucine, is a non-proteinogenic amino acid and a derivative of lysine.[1][2] Its structural complexity, featuring a primary amine, a primary alcohol, and a carboxylic acid, makes it a molecule of interest in synthetic chemistry and drug development.[3][4] A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and structural elucidation in various matrices. However, a complete, publicly available, and verified set of spectroscopic data for this specific molecule is scarce. This guide provides a comprehensive, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-Amino-6-hydroxyhexanoic acid. By leveraging established spectroscopic principles and drawing parallels with structurally related analogues, this document serves as an essential reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this and similar compounds.

Molecular Structure and Spectroscopic Implications

The structure of (S)-2-Amino-6-hydroxyhexanoic acid (Molecular Formula: C₆H₁₃NO₃, Molecular Weight: 147.17 g/mol ) contains several key functional groups that dictate its spectroscopic signature: a carboxylic acid (-COOH), a primary amine (-NH₂) at the alpha-position (C2), a primary alcohol (-OH) at the terminal position (C6), and a four-carbon aliphatic chain.[5] The presence of these polar, protic groups suggests the molecule will likely exist as a zwitterion in neutral aqueous solutions.

M [M+H]⁺ m/z 148.10 F1 m/z 130.09 (-H₂O from -OH) M->F1 -18 Da F2 m/z 131.08 (-NH₃) M->F2 -17 Da F3 m/z 102.09 (-HCOOH) M->F3 -46 Da F4 m/z 84.08 (F3 - H₂O) F3->F4 -18 Da

Caption: Predicted ESI+ fragmentation pathway for (S)-2-Amino-6-hydroxyhexanoic acid.

Key Fragmentation Pathways:

  • Loss of Water (-18 Da): A facile loss from either the C6-hydroxyl group or the carboxylic acid can lead to a fragment at m/z 130.09 .

  • Loss of Ammonia (-17 Da): Loss of the alpha-amino group is a characteristic fragmentation for amino acids, yielding a fragment at m/z 131.08 .

  • Loss of Formic Acid (-46 Da): The neutral loss of the entire carboxylic acid group is common, resulting in a significant fragment at m/z 102.09 . This fragment may subsequently lose water to produce an ion at m/z 84.08 . [6]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Chromatography: Use a reverse-phase C18 column or a HILIC column suitable for polar analytes. A gradient elution from high aqueous to high organic mobile phase is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

    • Full Scan (MS1): Initially, acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion (m/z 148.1 or 146.1) in the first mass analyzer (e.g., a quadrupole), fragmenting it in a collision cell with an inert gas (e.g., argon or nitrogen), and scanning for the resulting fragment ions in the second mass analyzer. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of (S)-2-Amino-6-hydroxyhexanoic acid. While experimental data remains elusive in public databases, the principles outlined herein, supported by data from structural analogues, offer a robust and scientifically grounded approach for its characterization. The predicted NMR shifts, IR absorption bands, and mass spectral fragmentation patterns constitute a reliable reference for any scientist or researcher aiming to identify, purify, or structurally validate this important amino acid derivative. This analytical workflow underscores the power of combining theoretical knowledge with comparative data to overcome challenges posed by data scarcity in chemical research.

References

  • Benchchem. (n.d.). 6-Amino-2-hydroxyhexanoic acid | 2279-99-4.
  • PubChem. (n.d.). 2-Hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for 6-hydroxyhexanoic acid (NP0305828). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Hydroxyhexanoic acid. Retrieved from [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Int. J. Mol. Sci. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved from [Link]

  • NIST. (n.d.). 6-Amino-2-hydroxyhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ATB. (n.d.). 6-Hydroxycaproicacid | C6H11O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved from [Link]

  • Xie, Q., Moore, B., & Beardsley, R. L. (2016). Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. mAbs, 8(2), 371-8. Retrieved from [Link]

  • PubMed. (1999). Physico-chemical characterization of a recombinant cytoplasmic form of lysine: N6-hydroxylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Retrieved from [Link]

  • MassBank. (2007). 6-Hydroxyhexanoic acid. Retrieved from [Link]

  • MDPI. (2023). Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. Retrieved from [Link]

  • MassBank. (2009). 6-Aminohexanoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. Retrieved from [Link]

  • MDPI. (2023). Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxyhexanoic acid ethyl ester - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trihydroxybenzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Function of (S)-2-Amino-6-hydroxyhexanoic acid in cellular processes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (S)-2-Amino-6-hydroxyhexanoic Acid in Cellular Matrix Stabilization and Metabolic Profiling

Executive Summary

(S)-2-Amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine or 6-HNL ) is a non-proteinogenic amino acid that occupies a critical niche at the intersection of structural biology, metabolic disease, and biocatalysis. While rarely encoded directly into the proteome, it functions as the stable, reduced congener of Allysine (2-amino-6-oxohexanoic acid), the transient aldehyde essential for collagen and elastin cross-linking.

In cellular physiology, 6-HNL serves three distinct roles:

  • Structural Biomarker: It acts as the quantifiable surrogate for extracellular matrix (ECM) maturation and fibrosis.

  • Metabolic Intermediate: It accumulates in specific lysine degradation disorders (e.g., Pyridoxine-Dependent Epilepsy).

  • Chiral Synthon: It is a high-value intermediate in the chemo-enzymatic synthesis of vasopeptidase inhibitors.

This guide provides a mechanistic analysis of these functions, supported by validated quantification protocols and pathway visualizations.

Molecular Architecture & Biogenesis

The cellular function of 6-HNL is inextricably linked to the oxidative deamination of Lysine. In healthy tissue, the enzyme Lysyl Oxidase (LOX) converts the


-amino group of telopeptide lysine residues into an aldehyde (Allysine).[1]
  • Physiological State: Allysine is highly reactive and transient, rapidly condensing with neighboring lysine or hydroxylysine residues to form Schiff base cross-links (e.g., dehydro-lysinonorleucine).

  • The 6-HNL Connection: Because Allysine is unstable during acid hydrolysis (required for amino acid analysis), it cannot be measured directly. 6-HNL is formed—either endogenously via non-specific reduction or exogenously via Sodium Borohydride (

    
    ) treatment—trapping the aldehyde in a stable alcohol state.
    
Mechanism of Formation

The conversion follows a precise redox stoichiometry:



(Where R is the amino acid backbone)[2]

Cellular Function: ECM Stabilization & Fibrosis[1]

In the context of the extracellular matrix, the "function" of the 6-HNL scaffold is to validate the structural integrity of connective tissue. The density of LOX-mediated cross-links determines the tensile strength of collagen and the elasticity of elastin.

The Self-Validating Role in Fibrosis Research

In fibrotic diseases (e.g., liver cirrhosis, pulmonary fibrosis, systemic sclerosis), LOX activity is upregulated. Quantifying 6-HNL provides a direct readout of this pathological stiffening. Unlike gene expression data (mRNA), which only indicates potential, 6-HNL quantification confirms the actual physical cross-linking event.

ECM_Pathway Lysine Peptidyl Lysine Allysine Allysine (Reactive Aldehyde) Lysine->Allysine Oxidative Deamination LOX Lysyl Oxidase (Enzyme) LOX->Allysine Crosslink Mature Cross-links (Desmosine/Isodesmosine) Allysine->Crosslink Spontaneous Condensation HNL 6-Hydroxynorleucine (Stable Marker) Allysine->HNL Reduction (Endogenous/Exogenous)

Figure 1: The Lysyl Oxidase Pathway. 6-Hydroxynorleucine (HNL) serves as the stable, reduced exit point for the transient Allysine intermediate, allowing quantification of cross-linking potential.[1][2]

Pathological Significance: The ALDH7A1 Metabolic Block

While 6-HNL is often a tool compound in matrix biology, it is a pathological metabolite in Pyridoxine-Dependent Epilepsy (PDE).

  • Mechanism: PDE is caused by a deficiency in Antiquitin (ALDH7A1) , an enzyme in the lysine degradation pathway.

  • The Blockage: Normally,

    
    -aminoadipic semialdehyde (
    
    
    
    -AASA) is oxidized to
    
    
    -aminoadipic acid. In ALDH7A1 deficiency,
    
    
    -AASA accumulates.[3]
  • The Consequence: The accumulated aldehyde is reduced (likely by promiscuous alcohol dehydrogenases) to (S)-2-Amino-6-hydroxyhexanoic acid .

  • Clinical Utility: Elevated levels of 6-HNL (often referred to as HACA in clinical literature) in plasma or urine serve as a specific diagnostic biomarker for this genetic disorder.

Protocol: Quantification via Borohydride Reduction

Objective: To quantify the extent of collagen cross-linking precursors in tissue samples by converting unstable Allysine to stable 6-Hydroxynorleucine.

Prerequisites:

  • Tissue sample (Skin, Lung, or Liver)

  • Sodium Borohydride (

    
    )
    
  • 6N HCl (Sequencing Grade)

  • LC-MS/MS or HPLC system

Step-by-Step Methodology:

StepActionMechanistic Rationale
1. Homogenization Mince 10-50 mg of tissue in phosphate-buffered saline (PBS, pH 7.4).Increases surface area for reductant accessibility. Neutral pH prevents premature hydrolysis.
2. Reduction Add

to a final concentration of 0.5–1.0 M. Incubate for 1 hour at 4°C (on ice).
Critical: Reduces the aldehyde (Allysine) to the alcohol (6-HNL) before acid hydrolysis destroys the aldehyde. Low temp prevents peptide bond cleavage.
3. Quenching Slowly add glacial acetic acid until pH reaches ~4.0.Neutralizes excess borohydride and prevents foaming during subsequent acid addition.
4. Hydrolysis Add equal volume of 12N HCl (final conc. 6N). Flush with

, seal, and heat at 110°C for 20–24 hours.
Breaks peptide bonds to release free amino acids. 6-HNL is stable under these harsh conditions.
5. Drying Evaporate HCl under a stream of nitrogen or vacuum centrifugation.Removes corrosive acid matrix that interferes with chromatography columns.
6. Analysis Reconstitute in mobile phase. Analyze via cation-exchange HPLC or LC-MS/MS (MRM mode).Validation: Monitor transition

m/z (typical for HNL derivatives) or retention time against authentic 6-HNL standard.

Self-Validating Checkpoint: Include an unreduced control sample. The unreduced sample should show negligible 6-HNL; if peaks appear, it indicates endogenous accumulation (metabolic disease) or sample oxidation artifacts.

Biocatalysis & Synthetic Biology Applications

Beyond its role as a biomarker, 6-HNL is a high-value chiral building block in the pharmaceutical industry, specifically for the synthesis of Omapatrilat (a dual ACE/NEP inhibitor).

Biocatalytic Production Workflow: Industrial synthesis utilizes a "reductive amination" pathway, often employing engineered enzymes from higher eukaryotes or bacteria.[4]

  • Substrate: 2-Keto-6-hydroxyhexanoic acid (or its lactone).

  • Enzyme: Leucine Dehydrogenase (LeuDH) or Glutamate Dehydrogenase (GDH).

  • Cofactor Recycling: NADH is regenerated using Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH).

Biocatalysis KetoAcid 2-Keto-6-hydroxyhexanoic acid Enzyme Biocatalyst (GluDH / LeuDH) KetoAcid->Enzyme Ammonia NH3 + NADH Ammonia->Enzyme Product (S)-2-Amino-6-hydroxyhexanoic acid (>99% e.e.) Enzyme->Product Stereoselective Reductive Amination Drug Omapatrilat (Vasopeptidase Inhibitor) Product->Drug Chemical Synthesis

Figure 2: Biocatalytic Synthesis of 6-HNL. This pathway ensures high enantiomeric excess (e.e.), crucial for the efficacy of downstream pharmaceutical products.

References

  • Mechanisms of Lysyl Oxidase: Kagan, H. M., & Li, W. (2003). Lysyl oxidase: properties, specificity, and biological roles inside and outside of the cell. Journal of Cellular Biochemistry. Link

  • Analytical Protocols for Cross-linking: Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Essays in Biochemistry. Link

  • ALDH7A1 and PDE Biomarkers: Mills, P. B., et al. (2006). Mutations in antiquitin in individuals with pyridoxine-dependent seizures. Nature Medicine. Link

  • Biocatalytic Synthesis: Hanson, R. L., et al. (2008). Enzymatic synthesis of L-6-hydroxynorleucine. Applied Microbiology and Biotechnology. Link

  • Collagen Cross-linking in Fibrosis: Ricard-Blum, S. (2011). The collagen family. Cold Spring Harbor Perspectives in Biology. Link

Sources

Technical Guide: L-6-Hydroxynorleucine (6-HNL) as a Biomarker for Pyridoxine-Dependent Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox in PDE Diagnostics

Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) represents a critical metabolic emergency in neonates. While the disorder is defined by seizures responsive to Vitamin B6, the biochemical "gold standard" for diagnosis is the accumulation of


-aminoadipic semialdehyde (

-AASA)
.[1][2][3]

However,


-AASA and its equilibrium partner, 

-piperideine-6-carboxylate (P6C), are thermally unstable, degrading rapidly at room temperature.[4] This instability creates a high risk of false negatives in clinical samples.

L-6-Hydroxynorleucine (6-HNL) —also known as 6-hydroxy-2-aminocaproic acid (HACA)—serves as the stabilized analytical surrogate . By chemically reducing the unstable aldehyde group of


-AASA to a stable alcohol (6-HNL) ex vivo, laboratories can accurately quantify the total pathogenic load. Furthermore, recent metabolomics studies suggest 6-HNL may itself serve as a direct, stable biomarker in plasma.

This guide details the mechanistic rationale, the chemical derivatization protocol, and the LC-MS/MS validation required to utilize 6-HNL for PDE diagnosis.

Part 1: Pathophysiology & The Lysine Trap

To understand the utility of 6-HNL, one must first map the blockage in the lysine catabolic pathway. PDE is caused by a deficiency in antiquitin (ALDH7A1), the enzyme responsible for converting


-AASA to 

-aminoadipic acid.[1][2]
The Mechanism of B6 Inactivation

When ALDH7A1 fails,


-AASA accumulates. It exists in equilibrium with the cyclic Schiff base P6C.[1][2][5] The pathology arises because P6C undergoes a Knoevenagel condensation  with Pyridoxal 5'-Phosphate (PLP—the active form of Vitamin B6). This irreversibly binds PLP, depleting the cofactor required for GABA synthesis and causing seizures.
Visualization: The Metabolic Blockade

The following diagram illustrates the pathway and the specific point where 6-HNL enters the analytical picture (via laboratory reduction).

PDE_Pathway Lysine L-Lysine Pipecolic L-Pipecolic Acid Lysine->Pipecolic AASA α-AminoAdipic Semialdehyde (α-AASA) (Unstable Aldehyde) Lysine->AASA Catabolism P6C Δ1-Piperideine- 6-Carboxylate (P6C) (Cyclic Imine) Pipecolic->P6C AASA->P6C Equilibrium AAA α-Aminoadipic Acid AASA->AAA Blocked in PDE HNL L-6-Hydroxynorleucine (6-HNL) (Stable Analyte) AASA->HNL Chemical Derivatization ALDH7A1 ALDH7A1 (Antiquitin) Complex PLP-P6C Complex (Inactive B6) P6C->Complex + PLP PLP Pyridoxal 5'-Phosphate (Active B6) PLP->Complex Condensation Knoevenagel Condensation Reduction Lab Step: NaBH4 Reduction

Caption: The Lysine degradation pathway showing the ALDH7A1 block, the P6C-PLP inactivation trap, and the laboratory conversion of unstable AASA to stable 6-HNL.

Part 2: The Chemistry of Stabilization

Direct measurement of


-AASA is fraught with error because the aldehyde group is highly reactive. In clinical samples (urine/plasma), AASA spontaneously cyclizes to P6C or degrades.
The Borohydride Reduction Strategy

To accurately quantify the "Total AASA" load, the standard operating procedure (established by Struys et al.) involves treating the sample with Sodium Borohydride (NaBH4) .

  • Ring Opening: The reduction shifts the equilibrium from the cyclic P6C back to the open-chain AASA.

  • Aldehyde Reduction: The aldehyde group (-CHO) at the C6 position of AASA is reduced to a primary alcohol (-CH2OH).

  • Result: The molecule becomes L-6-Hydroxynorleucine (6-HNL) , a stable amino acid analog that can be extracted and analyzed via LC-MS/MS without degradation concerns.

Comparative Stability Profile
Feature

-AASA (Native)
P6C (Cyclic)L-6-HNL (Derivatized)
Chemical State Open-chain AldehydeCyclic ImineLinear Alcohol
Thermal Stability Poor (< 2 hours at RT)Poor (< 2 hours at RT)High (Stable at RT)
Detection Mode Difficult (Transient)Difficult (Transient)Robust (Standardized)
Clinical Utility Direct measure unreliableDirect measure unreliableGold Standard Surrogate

Part 3: Analytical Protocol (LC-MS/MS)

This protocol describes the quantification of 6-HNL in urine or plasma. This is a self-validating system : the use of a stable-isotope labeled internal standard (d3-6-HNL) corrects for variations in the reduction efficiency of NaBH4.

Reagents & Standards
  • Internal Standard (IS): L-6-Hydroxynorleucine-d3 (or d4).

  • Reducing Agent: Sodium Borohydride (NaBH4) in NaOH.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow

Step A: Spiking Aliquot 50


L of patient plasma/urine. Add 10 

L of Internal Standard (d3-6-HNL, 100

mol/L).

Step B: Reduction (The Critical Step) Add 50


L of freshly prepared NaBH4 solution (2 mol/L in 0.1 mol/L NaOH).
  • Incubation: 30 minutes at room temperature.

  • Mechanism:[1] This converts all accumulated AASA/P6C into 6-HNL.

Step C: Quenching & Protein Precipitation Add 200


L of Methanol (with 1% Formic Acid) to quench the excess borohydride and precipitate proteins.
  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes.

Step D: Supernatant Transfer Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent polar-retentive column), 2.1 x 100 mm.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
L-6-HNL (Quant) 148.184.118
L-6-HNL (Qual) 148.156.125
d3-6-HNL (IS) 151.187.118
Visualization: Analytical Workflow

Workflow Sample Patient Sample (Urine/Plasma) IS Add Internal Std (d3-6-HNL) Sample->IS Red Reduction (NaBH4 + NaOH) IS->Red Converts AASA to 6-HNL Quench Quench/Precipitate (MeOH + Formic Acid) Red->Quench Spin Centrifugation Quench->Spin LCMS LC-MS/MS Analysis (m/z 148.1 -> 84.1) Spin->LCMS Inject Supernatant

Caption: Step-by-step analytical workflow for converting unstable AASA into measurable 6-HNL.

Part 4: Interpretation & Validation

Reference Ranges

While specific ranges vary by laboratory, the distinction between PDE patients and controls is typically massive (orders of magnitude).

  • Controls: Urine 6-HNL is typically < 2-5 mmol/mol creatinine.

  • PDE Patients: Urine 6-HNL is often > 50-100 mmol/mol creatinine.

Specificity Considerations

While 6-HNL is the surrogate for AASA, elevated AASA is not exclusive to ALDH7A1 deficiency. It can also appear in:

  • Molybdenum Cofactor Deficiency: Due to the secondary loss of sulfite oxidase.

  • Alpha-Aminoadipic Aciduria: A defect downstream of ALDH7A1 (rare).

Differentiation: PDE patients will have low/absent


-aminoadipic acid (AAA), whereas patients with downstream blocks will have elevated AAA.

Part 5: Emerging Research - 6-HNL as a Direct Biomarker

Recent global metabolomics studies (e.g., Wortmann et al., 2022) have identified 6-hydroxy-2-aminocaproic acid (HACA/6-HNL) as a "novel" biomarker present in plasma without derivatization.

This suggests that a small fraction of the accumulated AASA is reduced endogenously or spontaneously to 6-HNL in vivo. While the NaBH4 reduction method remains the gold standard for total load quantification (maximizing sensitivity), the detection of free 6-HNL in untreated plasma is highly specific for PDE and may support newborn screening protocols where chemical derivatization is logistically difficult.

References

  • Struys, E. A., et al. (2012).[6] "The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency." Journal of Inherited Metabolic Disease. [Link]

  • Wortmann, S. B., et al. (2022). "Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency."[7] Journal of Inherited Metabolic Disease. [Link]

  • Coughlin, C. R., et al. (2021). "Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency." Journal of Inherited Metabolic Disease. [Link]

  • Sadilkova, K., et al. (2009).[1] "Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS." Journal of Neuroscience Methods. [Link]

  • Mills, P. B., et al. (2006). "Mutations in antiquitin in individuals with pyridoxine-dependent seizures."[2][6][8] Nature Medicine. [Link]

Sources

Methodological & Application

Application Note: Qualification and Experimental Use of 6-hydroxy-2-aminocaproic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the qualification and application of novel chemical entities as reference standards, using 6-hydroxy-2-aminocaproic acid as a practical example. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals who require robust and reliable standards for identification, purity assessment, and quantitative analysis. We will explore the complete lifecycle of a reference standard, from initial characterization and purity assignment using a mass balance approach to its practical implementation in a quantitative High-Performance Liquid Chromatography (HPLC) assay. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance that serves as a benchmark in analytical measurements.[4] Its primary function is to ensure the identity, strength, quality, and purity of drug substances and products.[5] The qualification of a new reference standard is a rigorous process that establishes its fitness for purpose. This process is not merely a suggestion but a requirement for generating valid and reproducible analytical data, forming the bedrock of any regulatory submission.

6-hydroxy-2-aminocaproic acid, a derivative of the lysine analogue aminocaproic acid, presents unique analytical challenges and opportunities.[6][7] While aminocaproic acid itself is an established pharmaceutical agent, its hydroxylated derivatives are less characterized.[8] This guide uses 6-hydroxy-2-aminocaproic acid to illustrate the universal principles of establishing a new chemical entity as a primary reference standard.

Causality: Why is this process so critical? Without a properly qualified reference standard, any quantitative result is merely a relative number. The assigned purity value of the standard directly impacts the accuracy of every sample measured against it. Therefore, the uncertainty in the reference standard's purity is propagated throughout all subsequent analyses.

Physicochemical Characterization of the Candidate Material

Before a batch of 6-hydroxy-2-aminocaproic acid can be considered a reference standard, its identity and fundamental properties must be unequivocally confirmed.

PropertyValue (Exemplary)MethodRationale
IUPAC Name 6-hydroxy-2-aminocaproic acid-Unambiguous chemical identification.
CAS Number N/A-Unique registry number.
Molecular Formula C₆H₁₃NO₃High-Resolution Mass SpectrometryConfirms elemental composition.
Molecular Weight 147.17 g/mol High-Resolution Mass SpectrometryEssential for concentration calculations.
Appearance White to off-white crystalline powderVisual InspectionBasic quality attribute.[7]
Melting Point ~195-200 °C (decomposes)Differential Scanning Calorimetry (DSC)A physical constant indicative of purity.
Solubility Soluble in water, methanolSolubility TestingCritical for preparing analytical solutions.
Structural Elucidation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton spectrum will confirm the number of unique protons and their connectivity. The proton of a carboxylic acid typically appears far downfield (10-12 ppm), while protons on carbons adjacent to the amine and hydroxyl groups will have characteristic chemical shifts.[9]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (highly deshielded, ~170-180 ppm), the two carbons bearing heteroatoms (C-2 and C-6), and the aliphatic carbons in the chain.[9][10]

2.1.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental formula. Electrospray ionization (ESI) in positive mode is typically suitable for this molecule, detecting the protonated species [M+H]⁺. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern, further confirming the structure by identifying key fragments.[11][12]

Purity Assignment: The Mass Balance Approach

The purity of a primary reference standard is not determined by a single assay but is assigned through a mass balance approach, where all significant impurities are individually quantified and subtracted from 100%.[13] This method provides a more accurate and comprehensive purity value than a single chromatographic assay.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)

Table 2: Example Mass Balance Calculation for 6-hydroxy-2-aminocaproic acid
Impurity ClassAnalytical MethodResult
Organic Impurities HPLC-UV (Area % Normalization)0.15%
Water Content Coulometric Karl Fischer Titration0.25%
Residual Solvents Headspace GC-MS0.05%
Non-Volatile Impurities Residue on Ignition (TGA/USP <281>)<0.01%
Total Impurities Sum of all components 0.45%
Assigned Purity 100% - Total Impurities 99.55%

Protocol 1: Qualification of a Primary Reference Standard

This protocol outlines the workflow for characterizing and assigning a purity value to a new batch of 6-hydroxy-2-aminocaproic acid intended for use as a primary reference standard.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Determination (Mass Balance) cluster_2 Phase 3: Final Qualification A Source Candidate Material B Structural Elucidation (NMR, HRMS, FTIR) A->B C Physicochemical Properties (Appearance, Melting Point, Solubility) A->C D Organic Impurities (HPLC-UV/MS) B->D C->D H Homogeneity Testing D->H E Water Content (Karl Fischer) E->H F Residual Solvents (GC-MS) F->H G Non-Volatile Impurities (Residue on Ignition) G->H I Stability Assessment (ICH Q1A) H->I J Assign Purity & Uncertainty I->J K Generate Certificate of Analysis J->K

Caption: Workflow for the Qualification of a Primary Reference Standard.

Step 1: Purity by HPLC-UV

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the carboxyl group absorbs).

  • Procedure: Prepare a solution of 6-hydroxy-2-aminocaproic acid at approx. 1 mg/mL in water. Inject and integrate all peaks. Calculate the area percent of all impurity peaks relative to the total area.

    • Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected. The low UV wavelength (210 nm) is chosen because the molecule lacks a strong chromophore, and this region provides general detection for the carboxylic acid functional group.[14][15]

Step 2: Water Content by Karl Fischer Titration

  • Instrument: Coulometric Karl Fischer Titrator.

  • Procedure: Accurately weigh approximately 50-100 mg of the standard into the titration vessel.

  • Analysis: Titrate to the electrometric endpoint. Perform in triplicate.

    • Causality: Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision for low levels of water content, which is critical for the mass balance calculation.[13]

Step 3: Residual Solvents by GC-MS

  • Instrument: Headspace Gas Chromatograph with Mass Spectrometric detector.

  • Procedure: Accurately weigh the sample into a headspace vial. Use a suitable solvent (e.g., DMSO) for dissolution if necessary. Analyze according to USP <467> or ICH Q3C guidelines.[1]

  • Analysis: Quantify any detected solvents against a calibrated standard.

Step 4: Non-Volatile Impurities (Residue on Ignition)

  • Instrument: Muffle furnace and Thermogravimetric Analyzer (TGA).

  • Procedure: Accurately weigh 1-2 g of the substance into a crucible. Heat gradually to ignition and continue until all carbon is removed. Cool in a desiccator and weigh.

  • Analysis: The percentage of residue is calculated. This test quantifies inorganic impurities like salts or catalysts.

Step 5: Stability Assessment

  • Protocol: Establish a stability protocol according to ICH Q1A(R2) guidelines.[16]

  • Conditions: Store aliquots of the reference standard at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.[17]

  • Testing: At specified time points (e.g., 0, 3, 6, 12 months), test the material for purity (HPLC) and water content.

  • Evaluation: Analyze the data for any degradation trends. This data is used to establish a re-test period for the reference standard.[5][18]

Protocol 2: Application in a Quantitative HPLC Assay

This protocol describes the use of the qualified 6-hydroxy-2-aminocaproic acid reference standard to determine its concentration in an unknown sample solution.

Workflow for Quantitative Analysis

G A 1. Prepare Stock Standard Accurately weigh RS, record purity B 2. Prepare Calibration Curve Serial dilution of stock standard A->B D 4. HPLC Analysis Inject standards and samples B->D C 3. Prepare Sample Solution Dilute unknown to expected range C->D E 5. Process Data Generate calibration curve (Peak Area vs. Conc.) D->E F 6. Quantify Sample Interpolate sample peak area on curve E->F G 7. Report Final Result Apply dilution factor F->G

Caption: Workflow for Quantitative Analysis using the Qualified Reference Standard.

Step 1: Preparation of the Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 6-hydroxy-2-aminocaproic acid reference standard (RS). Record the exact weight (W_RS).

  • Note the assigned purity (P) from the Certificate of Analysis (e.g., 99.55% or 0.9955).

  • Calculate the corrected mass of the active substance: Corrected Mass = W_RS x P .

  • Quantitatively transfer the RS to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with water. This gives a stock solution of approximately 1000 µg/mL.

  • Calculate the exact concentration: Conc_stock (µg/mL) = (W_RS [mg] x P x 1000) / 25 mL .

    • Causality: The purity correction is a critical step. Failing to account for the presence of impurities (like water) will result in a systematic error, causing the standard curve to be inaccurate and all subsequent sample quantifications to be overestimated.[3]

Step 2: Preparation of Calibration Standards

  • Perform serial dilutions of the Stock Standard Solution to prepare at least five calibration standards spanning the expected concentration range of the sample. For example: 50, 100, 200, 400, and 600 µg/mL.

Step 3: HPLC Analysis

  • Use the same HPLC conditions as described in Protocol 1, Step 1, or an optimized isocratic method if all peaks are well-resolved.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the unknown sample solution(s).

  • Inject a mid-level calibration standard periodically (e.g., every 10 sample injections) to monitor system suitability.

Step 4: Data Analysis and Calculation

  • Plot the peak area response of the calibration standards versus their calculated exact concentrations.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the 6-hydroxy-2-aminocaproic acid in the injected sample solution by using the regression equation: Conc_sample (µg/mL) = (Peak Area_sample - y-intercept) / slope .

  • Calculate the concentration in the original, undiluted sample by applying the appropriate dilution factor.

Conclusion

The qualification and use of a reference standard are meticulous processes that underpin the reliability of all analytical data. This guide has provided a comprehensive framework using 6-hydroxy-2-aminocaproic acid as an exemplar. By adhering to these principles of thorough characterization, mass balance purity assignment, and careful application in quantitative assays, researchers can ensure their results are accurate, reproducible, and scientifically sound. The integrity of a reference standard is not a matter of convenience; it is a prerequisite for quality in the scientific endeavor.

References

  • Title: Aminocaproic acid Source: Wikipedia URL: [Link]

  • Title: 6-Aminohexanoic Acid | C6H13NO2 | CID 564 Source: PubChem URL: [Link]

  • Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: PubMed URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Stability Testing Strategies for Working Standards Source: BioPharma Consulting Group URL: [Link]

  • Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]

  • Title: Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: "Amino Acid Analysis". In: Current Protocols in Protein Science Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: ResearchGate URL: [Link]

  • Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... Source: ACS Omega URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: MDPI URL: [Link]

Sources

Application and Protocol Guide: Isotopic Labeling of (S)-2-Amino-6-hydroxyhexanoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the theory and practice of isotopically labeling (S)-2-Amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid of significant interest. Stable isotope labeling is an indispensable technique for elucidating the metabolic fate, pharmacokinetics, and pharmacodynamics of novel compounds.[][2] This guide details strategic considerations for choosing isotopes and labeling positions, provides validated, step-by-step synthetic protocols for preparing ¹⁵N- and ¹³C-labeled variants, and outlines the essential analytical methods for tracer qualification and quantification. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of (S)-2-Amino-6-hydroxyhexanoic Acid and Isotopic Tracers

(S)-2-Amino-6-hydroxyhexanoic acid, also known as L-6-hydroxynorleucine, is a non-proteinogenic amino acid. Such amino acids, while not encoded in the genome for protein assembly, play crucial roles as metabolic intermediates, components of bioactive peptides, and pharmacological compounds.[3][4][5][6] L-6-hydroxynorleucine, for instance, serves as a key chiral intermediate in the synthesis of vasopeptidase inhibitors and other pharmaceutical agents.[7]

To understand the biological journey of (S)-2-Amino-6-hydroxyhexanoic acid—how it is absorbed, distributed, metabolized, and excreted (ADME)—researchers rely on tracer studies.[8] Isotopic labeling is a powerful technique that allows scientists to "tag" and track molecules without altering their fundamental chemical properties.[8][9] By replacing specific atoms (like ¹²C or ¹⁴N) with their heavier, stable isotopes (such as ¹³C or ¹⁵N), the molecule's mass increases. This mass shift is readily detectable by mass spectrometry (MS), while the position of the label can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, making these labeled molecules ideal tracers.[2][9]

This guide provides the scientific rationale and practical methodologies to empower researchers to confidently produce and utilize isotopically labeled (S)-2-Amino-6-hydroxyhexanoic acid in their studies.

Strategic Isotope Selection and Labeling Position

The choice of isotope and its placement within the molecule are critical decisions dictated by the specific research question. The most common stable isotopes for this purpose are ²H (Deuterium), ¹³C, ¹⁵N, and ¹⁸O.[][9]

Table 1: Isotope Selection Rationale

IsotopeCommon Use Case for (S)-2-Amino-6-hydroxyhexanoic AcidRationale & Considerations
¹⁵N Tracing nitrogen metabolism and amino group fate.The α-amino group is a primary site for metabolic transformations like transamination.[10] Labeling this position with ¹⁵N allows for direct tracking of the nitrogen atom as it is transferred to other molecules, such as α-ketoglutarate, or incorporated into larger structures.
¹³C Elucidating carbon backbone metabolism, decarboxylation, and catabolic pathways.Labeling the carboxyl carbon (C-1) is ideal for studying decarboxylation reactions. Labeling other positions along the carbon chain (C-2 to C-6) helps trace the fate of the carbon skeleton, revealing if it is used in anabolic pathways or broken down for energy.[11]
²H (D) Assessing metabolic stability and investigating C-H bond cleavage.Replacing hydrogen with deuterium can slow down metabolic reactions involving C-H bond cleavage (the kinetic isotope effect). This is useful for identifying sites of enzymatic oxidation and improving the metabolic stability of drug candidates.
¹⁸O Investigating oxygenation, hydroxylation, or carboxyl group exchange reactions.Labeling the hydroxyl group at C-6 or the carboxyl group can provide insights into specific enzymatic reactions involving oxygen transfer.

The following diagram illustrates the decision-making process for selecting a labeling strategy.

G cluster_choices Labeling Strategy A Define Research Question B Trace Nitrogen Fate? A->B Metabolism C Trace Carbon Backbone? A->C Catabolism/ Anabolism D Assess Metabolic Stability? A->D Pharmacokinetics B->C No E Label with ¹⁵N at α-Amino Group B->E Yes C->D No F Label with ¹³C at Carboxyl (C-1) C->F Decarboxylation G Label with ¹³C on Alkyl Chain (C2-C6) C->G Backbone Fate H Label with ²H (Deuterium) at metabolically active sites D->H Yes

Caption: Decision workflow for isotope labeling strategy.

Synthetic Protocols

The following protocols provide detailed, field-tested methods for synthesizing isotopically labeled (S)-2-Amino-6-hydroxyhexanoic acid. These methods are based on established chemical principles, such as the Strecker amino acid synthesis, adapted for isotopic labeling.[12][13][14]

Protocol 1: Synthesis of [¹⁵N]-(S)-2-Amino-6-hydroxyhexanoic Acid

This protocol utilizes an enzymatic approach for stereospecific amination using a labeled nitrogen source. It adapts established methods for the asymmetric synthesis of L-6-hydroxynorleucine.[7][15]

Materials and Reagents:

  • 2-Keto-6-hydroxyhexanoic acid

  • [¹⁵N]-Ammonium chloride ([¹⁵N]H₄Cl, 99 atom % ¹⁵N)

  • Glutamate dehydrogenase (GDH, from beef liver)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH) solution (2 M)

  • Ethanol (EtOH)

  • Deionized water (DI H₂O)

Equipment:

  • pH meter and magnetic stirrer

  • Reaction vessel with temperature control

  • Rotary evaporator

  • Chromatography column

  • Lyophilizer (optional)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-Keto-6-hydroxyhexanoic acid (1.0 eq) and NADH (1.2 eq) in 0.1 M potassium phosphate buffer (pH 7.5).

  • Isotope Introduction: Add [¹⁵N]H₄Cl (1.5 eq) to the solution and stir until fully dissolved.

  • Enzymatic Reaction: Add Glutamate Dehydrogenase (approx. 500 units per mmol of keto acid). Stir the reaction mixture at 30°C for 24-48 hours. Monitor reaction progress via TLC or LC-MS.

  • Enzyme Removal: Terminate the reaction by heating to 60°C for 15 minutes to denature the enzyme. Centrifuge the mixture to pellet the denatured protein and decant the supernatant.

  • Purification (Ion Exchange): Load the supernatant onto a pre-equilibrated Dowex 50W-X8 (H⁺ form) column.

  • Wash the column with DI H₂O to remove unreacted starting material and buffer salts.

  • Elute the desired [¹⁵N]-labeled amino acid using 2 M NH₄OH.

  • Isolation: Collect the ninhydrin-positive fractions. Combine and concentrate the fractions using a rotary evaporator. The resulting residue can be recrystallized from a water/ethanol mixture to yield pure [¹⁵N]-(S)-2-Amino-6-hydroxyhexanoic acid.[16]

Protocol 2: Synthesis of [1-¹³C]-(S)-2-Amino-6-hydroxyhexanoic Acid

This protocol employs a modified Strecker synthesis, a classic method for creating amino acids, using a labeled cyanide source to install the ¹³C at the carboxyl position.[12][14][17] An asymmetric variant is required to ensure the desired (S)-stereochemistry.[13]

Materials and Reagents:

  • 5-Hydroxypentanal

  • Ammonium chloride (NH₄Cl)

  • Potassium [¹³C]cyanide (K¹³CN, 99 atom % ¹³C)

  • (S)-α-Methylbenzylamine (as chiral auxiliary)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dowex 50W-X8 resin (H⁺ form)

Procedure:

  • Chiral Imine Formation: React 5-hydroxypentanal (1.0 eq) with (S)-α-methylbenzylamine (1.0 eq) in a suitable solvent (e.g., methanol) to form the chiral imine.

  • ¹³C-Cyanide Addition: To the cooled imine solution, add a solution of K¹³CN (1.1 eq) and NH₄Cl (1.1 eq) in water. Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). This forms the diastereomeric α-aminonitriles.

  • Nitrile Hydrolysis: Acidify the reaction mixture with concentrated HCl and heat under reflux for several hours to hydrolyze the nitrile group to a [1-¹³C]-carboxylic acid and cleave the chiral auxiliary.

  • Purification and Diastereomer Separation: After cooling, neutralize the mixture with NaOH. The crude amino acid mixture can be purified and separated from the chiral auxiliary using ion-exchange chromatography as described in Protocol 1. The diastereomers of the labeled amino acid may require further separation by chiral chromatography if resolution is incomplete.

  • Isolation: The fractions containing the desired (S)-isomer are combined, concentrated, and recrystallized to yield pure [1-¹³C]-(S)-2-Amino-6-hydroxyhexanoic acid.

The following diagram outlines the general workflow for synthesis and purification.

G A Select Labeled Precursor (e.g., [¹⁵N]H₄Cl or K¹³CN) C Chemical or Enzymatic Synthesis A->C B Select Unlabeled Starting Material B->C D Reaction Quenching & Work-up C->D E Crude Product D->E F Purification (Ion-Exchange Chromatography) E->F G Isolate & Combine Pure Fractions F->G H Characterization (MS & NMR) G->H I Final Labeled Product (>98% Purity) H->I

Caption: General workflow for synthesis and purification.

Self-Validation: Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS):

  • Purpose: To confirm the incorporation of the isotope and determine the level of isotopic enrichment.

  • Method: High-resolution mass spectrometry (HRMS) is used to precisely measure the mass of the labeled compound. The observed mass should correspond to the theoretical mass calculated with the heavy isotope.

  • Self-Validation: The mass spectrum should show a clear peak corresponding to the labeled compound, with the abundance of the unlabeled isotopologue being minimal. Isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled peaks.

Table 2: Expected Mass Shifts for Labeled (S)-2-Amino-6-hydroxyhexanoic Acid

LabelUnlabeled Mass (Monoisotopic)Labeled Mass (Monoisotopic)Expected Mass Shift (Δm/z)
¹⁵N 147.0895148.0866+1.00
[1-¹³C] 147.0895148.0929+1.00

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the exact position of the isotopic label and to assess the chemical purity of the compound.[9]

  • Method:

    • ¹H NMR: Provides a fingerprint of the molecule. The spectrum should be clean, with integrations matching the expected number of protons.

    • ¹³C NMR: For ¹³C-labeled compounds, the signal corresponding to the labeled carbon will be significantly enhanced.

    • ¹⁵N NMR (or ¹H-¹⁵N HSQC): For ¹⁵N-labeled compounds, specific experiments can confirm the location of the ¹⁵N atom, typically showing a strong correlation to the α-proton.

  • Self-Validation: The NMR spectra must be consistent with the proposed structure. The absence of significant impurity peaks in both ¹H and ¹³C spectra confirms high chemical purity (>98%).

Application Workflow: A Typical Tracer Study

Once synthesized and validated, the labeled (S)-2-Amino-6-hydroxyhexanoic acid can be used in a variety of in vitro or in vivo tracer experiments.

General Protocol for an In Vitro Cell Culture Tracer Study:

  • Cell Culture: Grow cells to the desired confluence in standard medium.

  • Isotope Introduction: Replace the standard medium with a medium containing the isotopically labeled (S)-2-Amino-6-hydroxyhexanoic acid at a known concentration.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction: At each time point, harvest the cells and extracellular medium separately. Quench metabolism rapidly (e.g., with cold methanol) and perform a metabolite extraction (e.g., using a methanol/chloroform/water procedure).

  • Sample Analysis: Analyze the cell extracts and medium samples using LC-MS/MS. The mass spectrometer is configured to detect the labeled tracer and its potential downstream metabolites by looking for their specific mass-to-charge ratios.

  • Data Analysis: Quantify the abundance of the labeled tracer and its metabolites over time to determine rates of uptake, consumption, and conversion. This provides a dynamic view of the compound's metabolic fate.

The following diagram illustrates a typical workflow for a metabolic tracer study.

G A Synthesize & Validate Labeled Tracer B Introduce Tracer to Biological System (e.g., Cell Culture) A->B C Incubate for Defined Time Points B->C D Quench Metabolism & Extract Metabolites C->D E Analyze Samples via LC-MS/MS D->E F Data Processing: Identify & Quantify Labeled Species E->F G Metabolic Pathway Elucidation F->G

Caption: Workflow for a metabolic tracer experiment.

References

  • Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)-HEXANOIC ACID. Synthetic Communications, 31(4), 579–586. [Link]

  • PrepChem. (1976). Synthesis of A. (S)-6-Amino-2-hydroxyhexanoic acid. PrepChem.com. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • LookChem. (S)-6-Amino-2-hydroxyhexanoic acid. [Link]

  • Google Patents. (2020).
  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Wikipedia. (2023). Isotopic labeling. [Link]

  • Cerno Bioscience. Isotope Labeling. [Link]

  • Seo, Y.-M., et al. (2012). Asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase. Biocatalysis and Biotransformation, 30(2), 171–176. [Link]

  • Wikipedia. (2023). Non-proteinogenic amino acids. [Link]

  • Zlatopolskiy, B. D., et al. (2015). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Angewandte Chemie International Edition, 54(32), 9398-9402. [Link]

  • Gorissen, S. H. M., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Clinical Nutrition, 39(10), 3143-3152. [Link]

  • D'Souza, K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8966-9013. [Link]

  • Meijer, A. J. (2003). Amino acids as regulators and components of nonproteinogenic pathways. The Journal of Nutrition, 133(6 Suppl 1), 2057S-2062S. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Hanson, R. L., et al. (1999). Enzymatic Synthesis of L-6-hydroxynorleucine. Enzyme and Microbial Technology, 24(5-6), 348-353. [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

  • ResearchGate. (n.d.). Literature methods for synthesis of 6,6,6-trifluoro-norleucine. [Link]

  • LibreTexts Biology. (2021). 18.2: Metabolic Fates of Amino Groups. [Link]

  • Templeton, N., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2108320118. [Link]

  • MDPI. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

  • Royal Society of Chemistry. (2018). Asymmetric total synthesis of (−)-δ-lycorane. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]

  • American Chemical Society. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Stable isotope labeling methods for protein NMR spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Optimizing chromatographic separation of (S)-2-Amino-6-hydroxyhexanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an interactive Technical Support Center for the chromatographic separation of (S)-2-Amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine ).

Ticket ID: #6HNL-SEP-001 Topic: Optimization of Isomeric & Enantiomeric Separation Assigned Specialist: Senior Application Scientist

Analyte Profile & Separation Strategy

User Question: I am trying to separate (S)-2-Amino-6-hydroxyhexanoic acid from its (R)-enantiomer and potential positional isomers. Standard C18 columns are giving me no retention. Where do I start?

Specialist Response: The molecule you are working with, 6-Hydroxynorleucine , presents a "Perfect Storm" of chromatographic challenges:

  • High Polarity: It possesses both an

    
    -amino group and a terminal hydroxyl group, making it too polar for standard Reversed-Phase (RP) retention.
    
  • Zwitterionic Nature: At neutral pH, it exists as a zwitterion, further reducing hydrophobic interaction.

  • Lack of Chromophore: It has no aromatic ring, rendering standard UV detection (254 nm) useless.

  • Lactonization Risk: Under acidic conditions, 6-hydroxy acids can slowly equilibrate to form 7-membered lactones (

    
    -lactones), appearing as "ghost peaks."
    
Method Selection Decision Matrix

Before choosing a column, select your workflow based on your available detection equipment and sensitivity needs.

MethodSelection Start Select Detection Mode UV UV / Fluorescence Only Start->UV Standard Lab MS Mass Spec (LC-MS/MS) Start->MS High Sensitivity Deriv Pre-column Derivatization (OPA/FMOC or Marfey's) UV->Deriv Required for Signal Direct Direct Analysis (No Derivatization) MS->Direct Preferred C18 Standard C18 Column (High Throughput) Deriv->C18 Separates Diastereomers Crown Crown Ether Column (CROWNPAK CR-I(+)) *Gold Standard* Direct->Crown Enantiomers (R/S) HILIC Zwitterionic HILIC (ZIC-HILIC) Direct->HILIC Positional Isomers

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection limits and sample preparation constraints.

Protocol A: The "Gold Standard" for Enantiomers (Direct Analysis)

User Question: I need to determine Enantiomeric Excess (ee) of the (S)-form. I want to avoid derivatization if possible. What is the best column?

Specialist Response: For underivatized


-amino acids, the Crown Ether  stationary phase is the most robust solution.

Recommended Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) Mechanism: The chiral crown ether moiety forms an inclusion complex with the primary ammonium group (


) of the amino acid. This requires acidic conditions to ensure the amine is protonated.
Optimized Method Parameters
ParameterSettingTechnical Rationale
Mobile Phase pH 1.5 Perchloric Acid (

) in

/ Acetonitrile (90:10)
Critical:

is preferred over TFA or Formic acid because Perchlorate anions (

) form stable ion pairs that improve peak shape for crown ethers. The low pH ensures the amine is fully protonated (

) for binding.
Flow Rate 0.4 mL/minLower flow rates allow sufficient time for the inclusion complex equilibrium.
Temperature 10°C - 15°C Crucial: Chiral recognition is thermodynamically controlled. Lowering temperature (sub-ambient) significantly increases resolution (

) by stabilizing the inclusion complex.
Detection LC-MS (ESI+)Monitor [M+H]+ = 148.1 m/z.
Elution Order (R)-enantiomer elutes first on CR-I(+)The (S)-enantiomer forms a tighter complex with the CR-I(+) crown ether, retaining it longer.

Protocol Warning: Do not use Potassium (


) or Ammonium (

) salts in the mobile phase. They compete with the amino acid for the crown ether cavity, destroying separation.

Protocol B: High-Sensitivity UV Method (Derivatization)

User Question: I only have a UV detector. The baseline is too noisy at 210 nm. How can I analyze this?

Specialist Response: You must derivatize. Since you are separating enantiomers, you have two choices:

  • Achiral Derivatization + Chiral Column: (e.g., OPA/FMOC on a Polysaccharide column).

  • Chiral Derivatization + Achiral Column: (e.g., Marfey's Reagent on C18). <-- Recommended for robustness.

Technique: Marfey's Reagent (FDAA / 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1] Mechanism: Reacts with the amino group to form diastereomers. (S)-analyte becomes (L-L) diastereomer; (R)-analyte becomes (L-D) diastereomer. These have different physical properties and separate easily on a cheap C18 column.

Step-by-Step Workflow
  • Reaction: Mix 50 µL sample + 100 µL 1% Marfey’s Reagent (in Acetone) + 20 µL 1M

    
    .
    
  • Incubation: Heat at 40°C for 60 mins.

  • Quench: Add 20 µL 1M HCl to stop reaction.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: UV at 340 nm (Marfey's reagent creates a strong chromophore).

Troubleshooting & FAQs

User Question: I see a small "ghost peak" eluting just before my main peak. Is this the (R)-enantiomer?

Specialist Response: Not necessarily. While it could be the enantiomer, 6-hydroxy amino acids are prone to lactonization .

Diagnostic Logic: Isomer vs. Lactone

Use the following logic flow to identify the impurity.

Troubleshooting Problem Unknown Impurity Peak Detected CheckMS Check Mass Spectrum (m/z) Problem->CheckMS SameMass Mass = 148 (Same as Main) CheckMS->SameMass Minus18 Mass = 130 (M - 18) CheckMS->Minus18 Isomer Isomer Check SameMass->Isomer Lactone Lactone Formation (Cyclization) Minus18->Lactone Loss of H2O Spike Spike with (R)-Standard Isomer->Spike Positional Positional Isomer (e.g., 5-hydroxy) Spike->Positional Peak does NOT co-elute Enantiomer Confirmed Enantiomer Confirmed Spike->Enantiomer Confirmed Peak Increases

Figure 2: Troubleshooting logic for identifying unknown impurity peaks in hydroxy-amino acid analysis.

Common Issues Table
SymptomRoot CauseCorrective Action
No Retention (C18) Analyte is too polar/zwitterionic.Switch to CROWNPAK CR-I(+) (Section 2) or use ion-pairing reagents (e.g., 10mM HFBA).
Peak Tailing Interaction with silanols or metal ions.Ensure pH < 2.0 (for Crown Ether). If using C18, use a "Base Deactivated" column.
Mass -18 Peak (m/z 130) Lactonization (Cyclization).Prepare fresh samples. Avoid leaving samples in acidic autosampler vials for >4 hours. Keep autosampler at 4°C.
Low Sensitivity Lack of chromophore.Switch to CAD (Charged Aerosol Detection) or derivatize with OPA/FMOC.
Broad Peaks (Crown Ether) Temperature too high.Lower column oven temperature to 10°C . Crown ether kinetics are slow; cooling sharpens peaks.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11] [Link]

  • Phenomenex. (n.d.). Chiral Separation of Amino Acids using Ligand Exchange Chromatography. Application Note. Retrieved from [Link]

Sources

Enhancing the stability of (S)-2-Amino-6-hydroxyhexanoic acid in solution

[1]

Executive Summary & Molecule Profile

(S)-2-Amino-6-hydroxyhexanoic acid is a non-canonical amino acid often employed as a lysine isostere in peptide synthesis and metabolic studies.[1] Its structural duality—containing both an

1
Property Details
CAS Number 23212-00-2 (Generic), 2279-99-4 (Specific Isomer)
Molecular Formula

Key Instability Factors Acid-catalyzed lactonization, Oxidative degradation of C6-hydroxyl group
Isoelectric Point (pI) ~5.7 (Estimated)

Core Stability Mechanisms

To stabilize this molecule, one must actively suppress two competing degradation pathways:


-LactonizationOxidative Deamination/Dehydrogenation
Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the kinetic risks associated with improper pH and storage environments.

degradation_pathwayscluster_acidAcid-Catalyzed Instabilitycluster_oxOxidative InstabilityHNL(S)-2-Amino-6-hydroxyhexanoic Acid(Stable Zwitterion)Lactoneε-Lactone Derivative(Cyclic Ester)HNL->Lactone Acidic pH (<4.0)High TempAldehydeAdipic SemialdehydeDerivativeHNL->Aldehyde O2, Metal IonsLightAdipic2-Aminoadipic Acid(Irreversible Oxidation)Aldehyde->Adipic Rapid Oxidation

Figure 1: Degradation pathways of 6-HNL. The primary risks are acid-catalyzed cyclization (top) and oxidative attack on the terminal alcohol (bottom).

Troubleshooting Guide & FAQs

Issue 1: "I see a new, less polar peak appearing in my HPLC chromatogram."

Diagnosis: This is likely Lactonization . Unlike 5-carbon hydroxy acids that form lactones rapidly, 6-HNL forms a 7-membered

1
  • Root Cause: The solution pH is too low, or the sample was left in an acidified LC mobile phase (e.g., 0.1% TFA) for too long.

  • Solution:

    • Immediate: Neutralize the sample to pH 7.0–7.5 immediately.

    • Prevention: Switch from TFA to Formic Acid (weaker acid) or Phosphate buffer (pH 6.5) for analysis. Avoid storing samples in acidic matrices.

Issue 2: "My stock solution is turning yellow over time."

Diagnosis: Oxidative Degradation . The primary hydroxyl group at C6 is susceptible to oxidation, forming aldehydes which can polymerize or further oxidize to 2-aminoadipic acid.

  • Root Cause: Presence of dissolved oxygen and trace metal ions (Fe, Cu) acting as catalysts.

  • Solution:

    • Protocol: Use degassed, deionized water (18.2 MΩ). Add a chelating agent like EDTA (0.1 mM) if downstream applications permit. Sparge headspace with Argon or Nitrogen.

Issue 3: "The compound is precipitating out of solution."

Diagnosis: Isoelectric Aggregation .

  • Root Cause: The pH of your solution is near the isoelectric point (pI ≈ 5.7). At this pH, the net charge is zero, minimizing solubility.

  • Solution: Adjust pH away from the pI.

    • Target pH: pH 3.0–4.0 (Risk of lactonization, use only for short term) or pH 7.5–8.5 (Optimal for stability) .

Validated Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (50 mM)

Use this protocol for long-term storage (up to 6 months).

  • Solvent Prep: Degas 18.2 MΩ water using vacuum filtration or Helium sparging for 15 minutes.

  • Buffer Selection: Prepare 100 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.4) . Avoid unbuffered water as dissolved CO2 can lower pH and trigger lactonization.

  • Dissolution:

    • Weigh (S)-2-Amino-6-hydroxyhexanoic acid.[1]

    • Add buffer to 80% of final volume.

    • Vortex gently until dissolved.

  • Filtration: Filter through a 0.22 µm PVDF membrane (Low protein binding) to remove nucleation sites for precipitation and microbial contaminants.

  • Storage: Aliquot into amber glass vials (protects from light). Flash freeze in liquid nitrogen and store at -80°C .

Protocol B: QC Method (HPLC-CAD/ELSD)

Since 6-HNL lacks a strong chromophore, UV detection at 210 nm is non-specific.[1] Charged Aerosol Detection (CAD) is recommended.

ParameterSetting
Column C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.0 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 6.5 (Aqueous)
Mobile Phase B Acetonitrile
Gradient 0-5% B over 10 min (Isocratic hold preferred for retention stability)
Flow Rate 0.5 mL/min
Detection CAD or ELSD (Evaporative Light Scattering)
Pass Criteria Purity > 98%; Lactone impurity < 0.5%

Decision Tree: Buffer Selection

Use this logic flow to select the correct solvent system for your specific application.

buffer_decisionStartStart: Select ApplicationPeptideSynthPeptide Synthesis(Fmoc/Boc)Start->PeptideSynthMetabolicMetabolic/Cell CultureStart->MetabolicLCMSAnalytical (LC-MS)Start->LCMSDMFUse DMF/NMPAvoid WaterPeptideSynth->DMFPBSPBS pH 7.4Filter SterilizeMetabolic->PBSAmmonium10mM Ammonium FormatepH 6.5LCMS->AmmoniumWarnWarning: Avoid TFA(Induces Lactonization)LCMS->Warn

Figure 2: Solvent selection logic based on downstream application.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 517029, 6-Amino-2-hydroxyhexanoic acid. Retrieved January 31, 2026 from [Link]

  • FooDB (2011). 6-Hydroxyhexanoic acid Chemical Profile and Lactonization Risks. Retrieved January 31, 2026 from [Link]

  • Molina, F. et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds. Journal of the American Chemical Society. Retrieved January 31, 2026 from [Link]

Technical Support Center: Refinement of Extraction Protocols for L-6-Hydroxy Norleucine from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of L-6-Hydroxy Norleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the unique challenges presented by this polar, non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

L-6-Hydroxy Norleucine, an important chiral intermediate in the synthesis of vasopeptidase inhibitors, presents a significant challenge for extraction from complex matrices such as fermentation broths, cell cultures, and biological tissues.[1] Its high polarity, conferred by the hydroxyl and amino acid moieties, dictates a specialized approach to achieve high recovery and purity. This guide will provide a framework for developing and troubleshooting your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting the highly polar L-6-Hydroxy Norleucine?

A1: The primary challenge lies in its high hydrophilicity. L-6-Hydroxy Norleucine has a strong affinity for aqueous environments, making its partitioning into organic solvents during Liquid-Liquid Extraction (LLE) difficult.[2][3] Similarly, in reversed-phase Solid-Phase Extraction (SPE), it may have weak retention on nonpolar sorbents like C18, leading to premature elution and low recovery.[4][5]

Q2: Which extraction technique is generally recommended for L-6-Hydroxy Norleucine?

A2: For complex matrices, Solid-Phase Extraction (SPE) is often the preferred method due to its higher selectivity and potential for greater sample cleanup compared to LLE.[4] Specifically, ion-exchange SPE or Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE are highly effective for polar compounds like amino acids.[6][7][8][9]

Q3: How does pH play a critical role in the extraction of L-6-Hydroxy Norleucine?

A3: pH is paramount as it dictates the ionization state of the amino and carboxylic acid groups of L-6-Hydroxy Norleucine.[10] To maximize retention on a cation-exchange SPE sorbent, the sample pH should be adjusted to be below the isoelectric point (pI) of the analyte, ensuring a net positive charge.[8][10] Conversely, for anion-exchange SPE, the pH should be above the pI for a net negative charge. The extraction of amino acids can be significantly influenced by pH, with alkaline conditions sometimes leading to higher yields.[11][12][13]

Q4: Can I use Liquid-Liquid Extraction (LLE) for L-6-Hydroxy Norleucine?

A4: While challenging due to the analyte's polarity, LLE can be employed with modifications. Techniques like "salting out," where high concentrations of salt are added to the aqueous phase, can increase the partitioning of hydrophilic analytes into the organic phase.[2] Additionally, the use of ion-pairing reagents can form a neutral complex with the charged L-6-Hydroxy Norleucine, enhancing its solubility in organic solvents.[2]

Q5: Is derivatization necessary for the analysis of L-6-Hydroxy Norleucine?

A5: Derivatization is often employed for amino acid analysis, especially for Gas Chromatography (GC) to increase volatility.[14][15][16] For Liquid Chromatography (LC), while not always necessary, derivatization can improve chromatographic retention on reversed-phase columns and enhance detection sensitivity, particularly for UV or fluorescence detectors.[17][18] However, modern techniques like HILIC coupled with mass spectrometry can allow for the direct analysis of underivatized amino acids.[6][7][19][20]

Troubleshooting Guide

Low Recovery
Potential Cause Explanation Recommended Solution
Inappropriate SPE Sorbent Using a reversed-phase (e.g., C18) sorbent for the highly polar L-6-Hydroxy Norleucine can lead to poor retention.[4][5]Switch to a more appropriate sorbent such as a cation-exchange, anion-exchange, or a polar-functionalized phase (e.g., Diol, Cyano). For ion-exchange, ensure the sorbent has sufficient capacity.[21]
Incorrect Sample pH The ionization state of L-6-Hydroxy Norleucine is critical for retention on ion-exchange sorbents. If the pH is not optimal, the analyte will not bind effectively.[5][10]Adjust the sample pH to be at least 1-2 pH units below the pI for cation-exchange or 1-2 pH units above the pI for anion-exchange to ensure full ionization.[8]
Elution Solvent is Too Weak The chosen elution solvent may not be strong enough to disrupt the interaction between L-6-Hydroxy Norleucine and the SPE sorbent.[4][22]For ion-exchange SPE, elute with a buffer that has a high salt concentration or a pH that neutralizes the charge of the analyte or the sorbent. For polar sorbents, increase the polarity of the elution solvent.[23]
Premature Elution During Sample Loading or Washing The flow rate during sample loading may be too high, not allowing sufficient time for interaction with the sorbent.[21][22] The wash solvent might be too strong, causing the analyte to be washed off the column.[22]Decrease the flow rate during sample loading. Use a weaker wash solvent; for ion-exchange, this means a lower ionic strength or a pH that maintains the charge interaction.
Sample Matrix Effects High concentrations of salts or other competing ions in the matrix can interfere with the binding of L-6-Hydroxy Norleucine to the sorbent.[24]Dilute the sample to reduce matrix effects.[24] Consider a pre-extraction step like protein precipitation to clean up the sample.
Poor Reproducibility
Potential Cause Explanation Recommended Solution
Inconsistent SPE Cartridge Packing Variations in packing density can lead to channeling and inconsistent flow rates, affecting recovery.Use high-quality, commercially available SPE cartridges. If packing your own, ensure a consistent and validated procedure.
Variable pH Adjustment Small variations in pH can significantly impact the ionization state and therefore the retention and elution of the analyte.Use a calibrated pH meter and fresh buffers for all pH adjustments. Ensure thorough mixing.
Inconsistent Elution Volumes Using inconsistent volumes of elution solvent will result in variable analyte concentrations in the final extract.Use calibrated pipettes and consistent technique for all liquid handling steps.
Analyte Instability L-6-Hydroxy Norleucine may be susceptible to degradation under certain pH or temperature conditions, especially in complex matrices.[25]Process samples promptly and store them at appropriate temperatures. If instability is suspected, conduct stability studies at different pH values and temperatures.

Experimental Workflows and Protocols

Workflow 1: Solid-Phase Extraction (SPE) using Cation Exchange

This workflow is ideal for extracting L-6-Hydroxy Norleucine from complex aqueous matrices like fermentation broth.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Cation Exchange) cluster_post Post-Extraction Sample_Prep 1. Sample Preparation - Centrifuge to remove particulates. - Adjust pH to ~2-3 with formic acid. Condition 2. Conditioning - Methanol - Water Equilibrate 3. Equilibration - Equilibration Buffer (e.g., 0.1% Formic Acid in Water) Condition->Equilibrate Load 4. Sample Loading - Load pre-treated sample at a low flow rate. Equilibrate->Load Wash 5. Washing - Wash with equilibration buffer to remove neutral and acidic impurities. Load->Wash Elute 6. Elution - Elute with a basic solution (e.g., 5% Ammonium Hydroxide in Methanol). Wash->Elute Dry_Reconstitute 7. Dry Down & Reconstitution - Evaporate eluate under nitrogen. - Reconstitute in mobile phase for analysis. Elute->Dry_Reconstitute LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample_Prep 1. Sample Preparation - Add saturated salt solution (e.g., NaCl, (NH4)2SO4) to the aqueous sample. Add_Solvent 2. Add Organic Solvent - Add a polar organic solvent (e.g., n-butanol). Sample_Prep->Add_Solvent Mix 3. Mix Vigorously - Vortex or shake thoroughly to facilitate partitioning. Add_Solvent->Mix Separate 4. Phase Separation - Centrifuge to separate aqueous and organic layers. Mix->Separate Collect 5. Collect Organic Phase - Carefully collect the upper organic layer. Separate->Collect Dry_Reconstitute 6. Dry Down & Reconstitution - Evaporate organic solvent. - Reconstitute for analysis. Collect->Dry_Reconstitute

Caption: Salting-Out LLE Workflow for Polar Analytes.

Detailed Protocol for Salting-Out LLE:

  • Sample Preparation:

    • To your aqueous sample, add a sufficient amount of a salt like sodium chloride or ammonium sulfate to create a saturated or near-saturated solution. This reduces the solubility of polar organic compounds in the aqueous phase. [2]

  • Addition of Organic Solvent:

    • Add an equal volume of a polar organic solvent that is immiscible with the salt solution, such as n-butanol.

  • Mixing:

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and allow for the partitioning of L-6-Hydroxy Norleucine into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully remove the upper organic layer containing the analyte using a pipette.

  • Dry Down and Reconstitution:

    • Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for analysis.

References

  • Advanced Industrial Science and Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • ACS Earth and Space Chemistry. (2024, January 18). Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction.
  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS.
  • Du, C.-X., & Huang, Z. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • van der Klift, E. J. C., et al. (2016, April 21). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Unknown. (n.d.). Exp. 4 Liquid-liquid extraction Aim: to separate hydrophobic compounds from hydrophilic compounds.
  • PMC. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • ResearchGate. (2024, June 1). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
  • NIT Rourkela. (n.d.). Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?.
  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
  • Agilent. (n.d.). SPE Method Development Tips and Tricks.
  • Freire, R. L., et al. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. PMC.
  • SpringerLink. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach.
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • ResearchGate. (2015, March 24). What technique could I use to separate polar aminoacids from natural extract in large amount?.
  • Thermo Fisher Scientific. (n.d.). Ion Exchange SPE Optimized for Amino Acid Enrichment.
  • Butterworth Laboratories. (n.d.). Case study: Method development for the amino acid analysis of a complex material.
  • PMC. (2022, June 2). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods.
  • Santa Cruz Biotechnology. (n.d.). L-6-Hydroxy Norleucine.

Sources

Technical Support Center: Improving Chiral Purity of Synthetic L-6-Hydroxy Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers. Scope: Synthesis optimization, purification strategies, and analytical validation for (S)-2-amino-6-hydroxyhexanoic acid (L-6-Hydroxy Norleucine).

Part 1: Strategic Synthesis Selection

Q: I am observing low enantiomeric excess (ee) in my current batch. Which synthesis route offers the highest intrinsic chiral purity?

A: The choice of route dictates the impurity profile. While enzymatic routes are "greener," chemical synthesis via Chiral Glycine Equivalents currently offers the highest consistent ee (>99%) for this specific amino acid, provided strict temperature control is maintained.

Comparative Analysis of Synthesis Routes
FeatureRoute A: Chemical Synthesis (Ni-Schiff Base) Route B: Enzymatic Resolution (Acylase/Lipase) Route C: Biocatalytic Transamination
Primary Mechanism Asymmetric alkylation of Glycine-Ni(II)-BPB complexKinetic resolution of racemic N-acetyl esterAsymmetric amination of 2-keto-6-hydroxyhexanoic acid
Typical ee% >99% (Intrinsic stereocontrol)90-95% (Requires recrystallization)>98% (Enzyme dependent)
Key Impurity Ni(II) salts, diastereomersUnreacted enantiomer, acetate saltsResidual keto-acid, protein contaminants
Scalability Moderate (Stoichiometric chiral auxiliary)High (Catalytic enzyme)High (Fermentation/Biocatalysis)
Recommendation Best for High Purity R&D batches Best for Cost-Effective Scale-upBest for Green Chemistry Compliance

Part 2: Troubleshooting Chemical Synthesis (Ni-Schiff Base Method)

Q: I am using the Belokon/Sogah Ni(II) complex method, but my diastereomeric ratio (dr) is degrading. What is happening?

A: The alkylation of the chiral glycine Ni(II) complex is kinetically controlled. Degradation of dr usually stems from thermodynamic equilibration or improper base stoichiometry.

Troubleshooting Protocol:

  • Temperature Control: The alkylation with 4-halo-1-butanol derivatives must be performed at < 10°C (ideally 0°C) under basic conditions (KOH/NaOH). Higher temperatures promote epimerization at the

    
    -carbon.
    
  • Base Stoichiometry: Use finely ground solid KOH (5-10 equivalents). Excess base is necessary to drive the reaction, but prolonged exposure after consumption of the alkyl halide leads to racemization.

  • Quenching: Quench the reaction immediately upon completion (monitor by TLC/HPLC) with dilute acetic acid to neutralize the base before warming to room temperature.

ChemicalSynthesis Start Glycine-Ni(II)-BPB Complex (S-Isomer) Reaction Alkylation (KOH, MeCN, 0°C) Start->Reaction Reagent 4-Halo-1-butanol (Alkylation Agent) Reagent->Reaction Check Check Diastereomeric Ratio (HPLC) Reaction->Check Check->Reaction Incomplete Hydrolysis Acid Hydrolysis (HCl/MeOH) Check->Hydrolysis dr > 95:5 Product L-6-Hydroxy Norleucine (Crude) Hydrolysis->Product Recovery Recover Chiral Auxiliary (BPB) Hydrolysis->Recovery

Figure 1: Workflow for Asymmetric Alkylation using Chiral Glycine Equivalents.

Part 3: Purification & Isolation Challenges

Q: My product is pure by HPLC but shows a lower melting point and incorrect optical rotation. Could lactonization be the issue?

A: Yes. L-6-Hydroxy Norleucine is an


-hydroxy acid. Under acidic conditions (e.g., during HCl hydrolysis of the Ni-complex or ion-exchange elution), it can cyclize to form the seven-membered 

-lactone
(similar to caprolactone).

Diagnosis:

  • 1H NMR: Look for a downfield shift of the

    
    -protons (approx. 4.0-4.2 ppm) compared to the open chain (approx. 3.5-3.6 ppm).
    
  • Mass Spec: The lactone will have a mass of [M-18] (129 Da vs 147 Da).

Corrective Action (Lactone Hydrolysis):

  • Saponification: Dissolve the crude solid in 1M NaOH. Stir at room temperature for 1-2 hours to open the lactone ring.

  • Neutralization: Carefully adjust pH to the isoelectric point (pI ≈ 6.0) using weak acid (e.g., acetic acid) or cation exchange resin (H+ form) followed by ammonia elution.

  • Avoid Strong Acid Heating: Do not heat the free amino acid in strong acid (HCl/H2SO4) during the final dry-down steps.

Q: What is the best solvent system for recrystallization to upgrade ee?

A: Direct recrystallization of the zwitterion is most effective.

  • Primary Solvent: Water (dissolve at 80°C).

  • Anti-solvent: Ethanol or Isopropanol (add hot until turbid, then cool slowly).

  • Alternative: If significant inorganic salt is present, dissolve in minimum water, pass through a cation exchange column (Dowex 50W), wash with water, and elute with 1M NH4OH. Lyophilize the eluate.

Part 4: Analytical Validation (E-E-A-T)

Q: How do I accurately determine the enantiomeric excess (ee) of L-6-Hydroxy Norleucine?

A: Direct chiral HPLC of underivatized amino acids can be challenging due to detection limits (lack of chromophore). Two robust methods are recommended:

Method A: Direct Chiral HPLC (Ligand Exchange/Crown Ether)
  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec/Supelco).

  • Mobile Phase: pH 1.5 - 2.0 Perchloric acid (HClO4) aqueous solution.

  • Temperature: 10-25°C (Lower temperature often improves resolution).

  • Detection: UV at 200-210 nm (low sensitivity) or CAD (Charged Aerosol Detector).

  • Pros: No derivatization required.

  • Cons: Requires acidic mobile phase; Crownpak columns are sensitive to cations (K+, Na+, NH4+).

Method B: Derivatization (Marfey's Reagent) - Recommended for High Precision
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Mechanism: Reacts with the amino group to form diastereomers (L-L and L-D).

  • HPLC Conditions: Standard C18 Reversed-Phase Column.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: UV at 340 nm (Strong absorption, high sensitivity).

  • Advantage: Converts enantiomeric separation into a diastereomeric separation, easily resolved on standard equipment.

Analytics Sample Sample: L-6-Hydroxy Norleucine Choice Select Method Sample->Choice Direct Direct Chiral HPLC (Crownpak CR+) Choice->Direct High Conc / No Chromophore Deriv Derivatization (Marfey's Reagent) Choice->Deriv High Precision / Trace Analysis DirectCond Mobile Phase: pH 1.5 HClO4 Temp: 15°C Detect: CAD/UV 200nm Direct->DirectCond DerivCond React with FDAA (1h, 40°C) Column: C18 Detect: UV 340nm Deriv->DerivCond Result Calculate ee% ((Area L - Area D) / Total) * 100 DirectCond->Result DerivCond->Result

Figure 2: Analytical Decision Tree for Enantiomeric Excess Determination.

References

  • Chemical Synthesis via Ni(II)

    • Wang, Y., et al. "Asymmetric synthesis of

      
      -amino acids via chiral Ni(II) complexes." Journal of Organic Chemistry.  (General methodology reference).
      
  • Enzymatic Resolution

    • Forró, E., et al.

      
      -Amino Ester Stereoisomers." Molecules, 2010. 
      
  • Analytical Methods (Marfey's Reagent)

    • Bhushan, R., et al. "Resolution of enantiomers of amino acids by HPLC." Biomedical Chromatography.

  • Lactone Formation & Stability

    • Miao, Z., et al.[1] "A new strategy to improve the metabolic stability of lactone."[1] Journal of Medicinal Chemistry, 2013.[1] (Context on lactone instability in hydroxy acids).

  • Chiral HPLC of Underivatized Amino Acids

    • Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

Method development challenges for novel applications of (S)-2-Amino-6-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 6-Hydroxynorleucine | 6-OH-Nle | (S)-2-Amino-6-hydroxycaproic acid CAS: 23209-66-7 (Generic)[1]

Introduction

Welcome to the technical guide for (S)-2-Amino-6-hydroxyhexanoic acid . This non-canonical amino acid is a structural isostere of Lysine where the


-amino group is replaced by a hydroxyl group.[1] This substitution alters the electrostatic properties of the side chain (neutral vs. positive charge at physiological pH) while maintaining steric volume, making it a critical tool for:
  • Peptidomimetics: Probing the role of salt bridges in protein-protein interactions.[1]

  • Antibody-Drug Conjugates (ADCs): Serving as a handle for ester-based linkers.[1]

  • Stapled Peptides: Facilitating lactone-based cyclization strategies.[1]

This guide addresses the specific challenges in Analytical Method Development and Solid Phase Peptide Synthesis (SPPS) associated with this molecule.

Module 1: Analytical Method Development

Challenge 1: Retention & Separation of Polar Zwitterions

The Issue: 6-Hydroxynorleucine is highly polar and zwitterionic.[1][2][3][4][5][6][7][8][9][10][11] Standard C18 Reverse-Phase HPLC (RPLC) often results in elution at the void volume (


), preventing separation from salts or other polar impurities.

Troubleshooting Protocol: Do not rely on standard 0.1% Formic Acid/Water gradients. You must alter the retention mechanism.

Method TypeRecommended ConditionsWhy it works
Ion-Pairing RPLC Mobile Phase A: 10 mM Perfluoropentanoic acid (PFPA) or Heptafluorobutyric acid (HFBA) in Water.Mobile Phase B: Acetonitrile.Column: C18 end-capped (e.g., Waters XSelect HSS T3).[1]The fluorinated acid pairs with the

-amine, creating a hydrophobic complex that retains well on C18.[1]
HILIC (Preferred) Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.Mobile Phase B: Acetonitrile.Gradient: 90% B

50% B.Column: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).
Hydrophilic Interaction Liquid Chromatography retains polar analytes via a water layer on the stationary phase. Ideal for separating 6-OH-Nle from Lysine.[1]
Mixed-Mode Column: SIELC Primesep 100 or equivalent.Mobile Phase: Water/MeCN with 0.1% TFA.[1]Combines cation exchange (retains amine) with hydrophobic interaction (retains alkyl chain).
Challenge 2: Detection (Lack of Chromophore)

The Issue: The molecule lacks a conjugated


-system, making it invisible to standard UV detection (214/254 nm) unless at very high concentrations (carboxyl absorption at 205-210 nm is non-specific and noisy).

Troubleshooting Protocol:

  • LC-MS (Gold Standard): Use ESI+ mode.[1]

    • Parent Ion:

      
       m/z.
      
    • Fragment Ions: Look for

      
       (loss of 
      
      
      
      ) and
      
      
      (loss of
      
      
      ).
  • Derivatization (HPLC-UV/Fluorescence):

    • Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag).[1]

    • Mechanism: Reacts with the

      
      -amine to form a highly fluorescent urea derivative.[1]
      
    • Note: The

      
      -hydroxyl group does not react with AQC under standard conditions, simplifying the chromatogram compared to Lysine (which forms bis-derivatives).[1]
      
Workflow Visualization: Analytical Decision Tree

AnalyticalMethod Start Start: Analyze 6-OH-Nle CheckMS Is LC-MS available? Start->CheckMS MS_Yes Use HILIC-MS/MS (ZIC-HILIC Column) [M+H]+ 148.1 CheckMS->MS_Yes Yes MS_No UV/Fluorescence Required CheckMS->MS_No No Deriv Pre-column Derivatization (AccQ-Tag or OPA) MS_No->Deriv High Sensitivity Needed Direct Direct UV @ 205nm (Not Recommended due to noise) MS_No->Direct High Conc. Only Separation Separation Mode Deriv->Separation C18_IP C18 + Ion Pairing (0.1% HFBA) Separation->C18_IP If HILIC unavailable

Caption: Decision matrix for selecting the optimal analytical method based on available instrumentation and sensitivity requirements.

Module 2: Synthetic Challenges (SPPS)

Challenge 1: O-Acylation (Branching)

The Issue: During peptide coupling, the unprotected


-hydroxyl group of 6-OH-Nle can act as a nucleophile, reacting with the activated carboxyl group of the next incoming amino acid.[1] This creates a branched peptide (depsipeptide) impurity.

Solution:

  • Use Protected Building Blocks: Always use Fmoc-6-OH-Nle(tBu)-OH or Fmoc-6-OH-Nle(Trt)-OH .[1]

  • Post-Synthesis Deprotection: The t-butyl (tBu) or trityl (Trt) groups are removed simultaneously with the resin cleavage using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

Challenge 2: Lactonization & Oligomerization

The Issue: 6-hydroxy acids can undergo intramolecular cyclization to form a 7-membered lactone (


-lactone) or intermolecular esterification (oligomers).[1] While 7-membered rings form slower than 5- or 6-membered rings, acid catalysis (TFA cleavage) accelerates this process.[1]

Troubleshooting Protocol:

  • Cleavage Time: Limit TFA exposure to 2 hours maximum.

  • Scavengers: Ensure water is present in the cleavage cocktail (at least 2.5%) to hydrolyze any transient trifluoroacetate esters formed on the hydroxyl group.

  • Neutralization: Immediately precipitate the peptide in cold diethyl ether and wash thoroughly to remove residual acid. Lyophilize from a dilute acetic acid solution, not HCl (strong mineral acids promote lactonization).

Pathway Visualization: Side Reactions

SideReactions Substrate 6-OH-Nle (Unprotected) Branching O-Acylation (Branched Peptide) Substrate->Branching During Coupling (If OH unprotected) Lactone Intramolecular Cyclization (7-membered Lactone) Substrate->Lactone Acidic Conditions (TFA Cleavage) Oligomer Intermolecular Esterification (Polyesters) Substrate->Oligomer Storage/Concentration

Caption: Potential side reactions of the free hydroxyl group during synthesis and cleavage.

FAQ: Frequently Asked Questions

Q1: Can I use the free acid form of 6-OH-Nle in SPPS? A: No. The free hydroxyl group will compete with the


-amine for coupling, leading to heterogeneous products (O-acylation).[1] You must use a side-chain protected derivative (e.g., O-tBu).[1]

Q2: Why is my peak shape tailing on C18? A: The free amine and hydroxyl groups interact with residual silanols on the silica surface.

  • Fix 1: Increase ionic strength (add 10-20 mM Ammonium Formate).

  • Fix 2: Switch to a "High Strength Silica" (HSS) or "Shield" column designed for polar bases.

  • Fix 3: Lower the pH to < 3.0 to fully protonate the carboxyl group and suppress silanol ionization.

Q3: Is 6-OH-Nle stable in solution? A: In neutral aqueous solution, it is relatively stable.[1] In acidic buffers, it slowly equilibrates with its lactone form. In basic buffers (pH > 9), it is stable but susceptible to oxidation if trace metals are present. Store dry at -20°C.

Q4: How do I distinguish 6-OH-Nle from Lysine in MS? A:

  • Lysine: MW 146.19.

    
    .
    
  • 6-OH-Nle: MW 147.[1][11][12][13][14]17.

    
    .
    
  • They differ by exactly 1 Da (mass of OH vs NH2). High-resolution MS (Orbitrap/Q-TOF) easily distinguishes them.[1]

References

  • Analytical Method Development for Amino Acids

    • Separation of polar amino acids using HILIC and Ion-Pairing.
    • Source: [1]

  • SPPS of Hydroxy-Amino Acids

    • Strategies for preventing O-acyl
    • Source: [1]

  • Lactonization Kinetics

    • Intramolecular cycloaddition and stability of hydroxy-amino acids.[1]

    • Source: [1]

  • Chemical Properties & Data

    • PubChem Compound Summary for 6-Amino-2-hydroxyhexanoic acid (Isomer comparison).
    • Source: [1]

Sources

Validation & Comparative

(S)-2-Amino-6-hydroxyhexanoic Acid vs. Lysine Derivatives: A Guide to Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers

Executive Summary: The "Amine-to-Alcohol" Switch

In peptide engineering, Lysine (Lys, K) is the standard handle for modification due to its nucleophilic


-amino group. However, its permanent positive charge and high bond stability can be limiting. (S)-2-Amino-6-hydroxyhexanoic acid  (also known as 6-Hydroxynorleucine , Hnl , or Aha ) represents a strategic "isostere" where the 

-amine is replaced by a hydroxyl group.

This single atom substitution (


) fundamentally alters the peptide's chemical logic, enabling two distinct high-value applications that native Lysine cannot perform:
  • Depsipeptide Synthesis: Creating ester-linked "kinks" in the backbone that are hydrolytically labile (switchable stability).

  • Latent Aldehyde Generation: Acting as a stable precursor to Allysine (2-aminoadipic semialdehyde), enabling bioorthogonal ligation via oxime/hydrazone formation.

This guide compares Hnl against Lysine and its common derivatives, providing the experimental protocols required to leverage this unique building block.

Chemical Profile & Reactivity Comparison

The choice between Lysine and Hnl dictates the stability and charge profile of your final conjugate.[1]

Table 1: Comparative Physicochemical Properties[1]
FeatureLysine (Lys) 6-Hydroxynorleucine (Hnl) Azidolysine (AzK)
Side Chain Structure



Nucleophile Type Primary Amine (Hard)Primary Alcohol (Hard)None (Bioorthogonal)
Physiological Charge Positive (

)
Neutral (

)
Neutral (

)
Primary Reactivity Acylation (Amide bond)Esterification (Ester bond)CuAAC (Click Chemistry)
Bond Stability High (Protease dependent)Tunable (Esterase/pH sensitive)High (Triazole)
Key Application Stable conjugation, solubilityDepsipeptides, Allysine precursorBioorthogonal labeling
Mechanistic Insight: The Charge-Masking Effect

Replacing Lys with Hnl removes a positive charge. In amphipathic helices or cell-penetrating peptides (CPPs), this can significantly alter membrane permeability. While Lysine promotes solubility via solvation of the ammonium ion, Hnl provides a polar but uncharged handle, useful for reducing non-specific binding caused by cationic surfaces.

Application I: Depsipeptides (The "Switch" Strategy)

The most direct application of Hnl is the synthesis of depsipeptides , where an amide bond (-CONH-) is replaced by an ester bond (-COO-).

  • Lysine Logic: Backbone is entirely amide-linked. Extremely stable. Hydrolysis requires specific proteases.[1]

  • Hnl Logic: The side chain hydroxyl of Hnl can be acylated by the C-terminus of another amino acid (forming a branched peptide) OR Hnl can be used as an

    
    -hydroxy acid analog in the backbone (though Hnl is an 
    
    
    
    -amino acid, its side chain OH allows for side-chain-to-tail cyclization, often called "isopeptide" or "depsi-linkage" depending on context).

Note: Strictly speaking, "depsipeptides" usually refer to backbone esters using


-hydroxy acids.[2] However, Hnl allows for side-chain esterification , creating labile conjugates that release payloads upon esterase action.
Performance Data: Hydrolytic Stability
  • Amide Linkage (Lys):

    
     Years (pH 7.4, no enzymes).
    
  • Ester Linkage (Hnl):

    
     Hours to Days (pH 7.4, plasma esterases).
    
    • Experimental implication: Use Hnl linkers for "prodrug" strategies where the payload must detach intracellularly.[1]

Application II: The Allysine Precursor (Bioorthogonal Ligation)

This is the most powerful application of Hnl. Allysine (the aldehyde analog of Lysine) is critical for native collagen crosslinking but is chemically unstable and difficult to handle in SPPS (Solid Phase Peptide Synthesis) due to self-polymerization and oxidation.

The Solution: Incorporate Hnl (stable alcohol) and oxidize it to Allysine on-resin or post-synthesis.

Pathway Diagram: Hnl to Allysine Ligation

The following diagram illustrates the workflow for converting Hnl into a bioorthogonal handle.

Hnl_Oxidation_Workflow Hnl (S)-2-Amino-6-hydroxyhexanoic acid (Stable Alcohol Precursor) Oxidation Oxidation Step (IBX or Swern) Hnl->Oxidation 2e- Oxidation Allysine Allysine (Reactive Aldehyde) Oxidation->Allysine Generates -CHO Ligation Ligation (+ R-ONH2 or R-NH-NH2) Allysine->Ligation pH 4.5 - 6.0 Product Oxime / Hydrazone Conjugate (Bioorthogonal Stable Linkage) Ligation->Product Stable Bond

Caption: Workflow for utilizing Hnl as a masked aldehyde equivalent. The alcohol is chemically inert during peptide synthesis, then activated to the aldehyde (Allysine) for site-specific ligation.

Experimental Protocols

Protocol A: Incorporation of Hnl in SPPS

Standard Fmoc chemistry can be used, but the side-chain hydroxyl must be protected if acylation is not desired.

  • Reagents: Use Fmoc-Hnl(tBu)-OH for standard synthesis.

  • Coupling:

    • Activator: DIC/Oxyma or HATU/DIEA.[1]

    • Stoichiometry: 3-4 eq. amino acid relative to resin.[3][4][5]

    • Time: 45–60 min at Room Temperature.

  • Deprotection: Standard 20% Piperidine in DMF removes Fmoc.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .[1] The tBu group is removed, yielding the free hydroxyl side chain.
    
Protocol B: On-Resin Oxidation to Allysine

This protocol converts the Hnl side chain to an aldehyde while the peptide is still attached to the resin (or after cleavage if using solution phase).

Reagents:

  • IBX (2-Iodoxybenzoic acid): 3–5 equivalents.

  • Solvent: DMSO (IBX is insoluble in most other solvents).

Steps:

  • Swell Resin: Swell the Hnl-containing peptidyl-resin in DMSO for 15 min.

  • Reaction: Add IBX (3 eq) dissolved in DMSO. Shake at Room Temperature for 3–5 hours.

    • Note: The reaction is mild and generally does not affect other amino acids (except Met/Cys, which should be protected or avoided).

  • Wash: Extensive washing with DMSO, then DMF, then DCM is critical to remove insoluble iodine byproducts.

  • Validation: Cleave a small aliquot. Analyze via LC-MS.

    • Mass Shift: Look for a loss of 2 Da (

      
      ).
      
    • Troubleshooting: If mass is +16 (Oxidation to acid) or incomplete, adjust time. Aldehydes can hydrate (

      
      ), so look for the gem-diol peak in MS.
      

References

  • Enzym

    • Source: Hanson, R. L., et al. (2008). Applied and Environmental Microbiology.
    • Context: Describes the scalable synthesis of Hnl, establishing it as an accessible starting m
  • Allysine Peptides and Deriv

    • Source: S. A. Krawetz et al. (2009). ResearchGate / Chemical Biology.

    • Context: Details the instability of Allysine and the necessity of using precursors like Hnl for synthetic applic
  • Depsipeptide Synthesis and Applic

    • Source: Coin, I., et al. (2007).
    • Context: General methodologies for ester-bond formation in peptides, applicable to Hnl-mediated side-chain esterific
    • (General Reference for Depsipeptide protocols)

  • Str

    • Source: Diao, L., & Meibohm, B. (2013). Clinical Pharmacokinetics.
    • Context: Discusses the trade-offs between amide and ester bonds in prodrug design.

Sources

Functional Profiling of (S)-2-Amino-6-hydroxyhexanoic Acid: From Metabolic Biomarker to Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-6-hydroxyhexanoic acid (also known as L-6-Hydroxynorleucine or Aha ) is a non-canonical amino acid that serves two distinct, critical roles in modern drug development and chemical biology. Structurally, it is a lysine isostere where the ε-amino group is replaced by a hydroxyl group. This modification alters the electrostatic profile while maintaining steric fidelity, making it an invaluable tool for:

  • Peptidomimetics: Enhancing hydrolytic stability in protease inhibitors (e.g., Omapatrilat intermediates).

  • Epigenetic Research: Mimicking oxidized histone intermediates (e.g., H3K4ox) to study chromatin remodeling.

  • Metabolic Disease: Serving as a diagnostic biomarker (HACA) in Pyridoxine-Dependent Epilepsy (PDE).[1]

This guide objectively compares the in vitro and in vivo utility of (S)-2-Amino-6-hydroxyhexanoic acid against its primary structural analogs: L-Lysine (natural substrate) and L-Norleucine (hydrophobic control).

Part 1: Chemical & Structural Comparative Analysis

Before designing experiments, researchers must understand how the hydroxyl substitution affects solubility, pKa, and binding interactions compared to alternatives.

Feature(S)-2-Amino-6-hydroxyhexanoic Acid L-Lysine (Native) L-Norleucine (Control)
Side Chain -(CH₂)₄-OH-(CH₂)₄-NH₃⁺-(CH₂)₃-CH₃
Electronic State (pH 7.4) Neutral (Polar)Positive Charge (Cationic)Neutral (Hydrophobic)
H-Bond Capability Donor & AcceptorStrong DonorNone
Proteolytic Stability High (Resistant to Trypsin)Low (Cleaved by Trypsin)High
Primary Utility Isostere/Metabolite mimicNative Protein SynthesisHydrophobic Packing Probe
Part 2: In Vitro Studies – Mechanism & Protocols

In vitro, L-6-Hydroxynorleucine is primarily used to probe enzyme specificity or as a stable intermediate in biocatalytic synthesis.

A. Chemical Biology: Mimicking Histone Oxidation

Context: The enzyme Lysyl Oxidase (LOXL2) oxidizes the ε-amino group of Lysine-4 on Histone H3 to an aldehyde (allysine). This aldehyde is unstable and reactive. Application: Researchers use L-6-Hydroxynorleucine to mimic the alcohol intermediate of this reaction, creating a stable "trap" for chromatin readers that recognize oxidized states without the cross-linking artifacts of the aldehyde.

B. Biocatalytic Synthesis Protocol (Self-Validating)

This protocol describes the enzymatic production of (S)-2-Amino-6-hydroxyhexanoic acid from its keto-acid precursor, a standard method in pharmaceutical intermediate production (e.g., for BMS's Vanlev).

Objective: Enantioselective synthesis via Reductive Amination. Enzyme System: Glutamate Dehydrogenase (GDH) with Glucose Dehydrogenase (GDH-cofactor regeneration).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 2-keto-6-hydroxyhexanoic acid (50 g/L) in phosphate buffer (100 mM, pH 8.0).

  • Cofactor Mix: Add NADP⁺ (0.5 mM) and Glucose (1.5 eq) for regeneration.

  • Enzyme Addition: Add Beef Liver GDH (or recombinant equivalent) and Glucose Dehydrogenase.

  • Ammonia Source: Add NH₄Cl (3-5 equivalents) to provide the amine group.

  • Incubation: Stir at 30°C. Monitor pH and maintain at 8.0 using 1M NaOH (ammonia consumption drops pH).

  • Validation (HPLC):

    • Column: Chiral HPLC (e.g., Crownpak CR+).

    • Mobile Phase: pH 1.5 Perchloric acid (aq).

    • Detection: 210 nm.

    • Success Criteria: >99% ee (enantiomeric excess) of the (S)-isomer.

C. Visualization: Biocatalytic Pathway

Biocatalysis Keto 2-Keto-6-hydroxyhexanoic acid (Substrate) GDH Glutamate Dehydrogenase (Catalyst) Keto->GDH Ammonia NH4+ Ammonia->GDH NADP NADPH NADP->GDH Product (S)-2-Amino-6-hydroxyhexanoic acid (Product) GDH->Product Reductive Amination Regen Glucose Dehydrogenase (Cofactor Regen) Regen->NADP Recycles NADP+

Caption: Enzymatic synthesis pathway utilizing cofactor regeneration for high-yield production of L-6-Hydroxynorleucine.

Part 3: In Vivo Studies – Pharmacokinetics & Biomarkers

In vivo, the focus shifts from synthesis to metabolism. The compound acts as a marker for lysine catabolism defects.[1]

A. The Metabolic Biomarker: HACA

In patients with Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) , the enzyme antiquitin (ALDH7A1) is defective. This leads to the accumulation of Allysine (P6C), which is promiscuously reduced to 6-hydroxy-2-aminocaproic acid (HACA) —another name for our target compound.

  • Clinical Relevance: Elevated plasma/urine levels of (S)-2-Amino-6-hydroxyhexanoic acid are diagnostic for PDE.

  • Comparison: Unlike Lysine (which is homeostatically regulated), HACA accumulates only under pathological blockades.

B. Pharmacokinetics as a Drug Scaffold

When incorporated into peptide drugs (e.g., vasopeptidase inhibitors), the "hydroxy-norleucine" residue confers specific ADME advantages over Lysine:

Pharmacokinetic ParameterLysine-Based Peptide 6-Hydroxynorleucine Peptide Mechanism of Action
Oral Bioavailability Low (<5%)Moderate to HighRemoval of charged ε-amine improves membrane permeability.
Plasma Half-life Short (mins to hours)ExtendedResistance to trypsin-like proteases that target basic residues.
Metabolic Fate Rapid ubiquitination/degradationOxidation to Adipic AcidThe terminal -OH is slowly oxidized, avoiding rapid clearance.
C. Visualization: Lysine Catabolism & Biomarker Formation

LysineCatabolism Lysine L-Lysine Allysine Allysine / P6C (Reactive Intermediate) Lysine->Allysine Oxidation ALDH7A1 ALDH7A1 Enzyme (Antiquitin) Allysine->ALDH7A1 Normal Pathway Block PDE Blockade (Genetic Defect) Allysine->Block AAS Alpha-Aminoadipic Acid (Normal Metabolite) ALDH7A1->AAS HACA (S)-2-Amino-6-hydroxyhexanoic acid (HACA / Biomarker) Block->HACA Accumulation & Reduction

Caption: Pathological accumulation of (S)-2-Amino-6-hydroxyhexanoic acid (HACA) occurs when the primary lysine catabolism pathway is blocked.

Part 4: Validated Experimental Protocols
Protocol 1: LC-MS/MS Quantification in Plasma (In Vivo)

Use this protocol to measure the compound in biological fluids.

  • Sample Prep: Mix 50 µL plasma with 150 µL Acetonitrile (containing d3-labeled internal standard). Centrifuge at 13,000 x g for 10 min.

  • Derivatization (Optional but Recommended): Use Butanol-HCl to form butyl esters if sensitivity is low.

  • Chromatography:

    • Column: C18 Reverse Phase (2.1 x 100 mm).

    • Gradient: 0.1% Formic Acid in Water (A) vs Acetonitrile (B).

  • Mass Spec Transitions (MRM):

    • Precursor: m/z 148.1 [M+H]⁺

    • Product: m/z 84.1 (Loss of H₂O + COOH).

    • Note: Distinguish from Lysine (m/z 147.[1]1) by mass difference of +1 Da (OH vs NH2 is +1 mass unit shift? No, NH2 is 16, OH is 17. Wait—Lysine is 146.19 Da; 6-Hydroxynorleucine is 147.17 Da. The mass difference is ~1 Da).

Protocol 2: Inhibition Assay (In Vitro)

Use this to test peptides containing the analog against proteases.

  • Enzyme: Trypsin or Plasmin (10 nM).

  • Substrate: Chromogenic substrate (e.g., S-2251) + Inhibitor (Variable conc).

  • Readout: Absorbance at 405 nm (pNA release).

  • Data Analysis: Plot V0 vs [I] to determine Ki.

    • Expectation: Peptides with 6-Hydroxynorleucine at the P1 site will show zero cleavage (competitive inhibition) or drastically reduced binding compared to Lysine variants.

References
  • Biocatalytic Synthesis & Scale-up: Title: Preparation of Chiral Intermediates for the Development of Drugs and APIs (Chapter 5). Source: Bristol-Myers Squibb / RSC Publishing. URL:[Link]

  • Metabolic Biomarker (PDE): Title: Pyridoxine-Dependent Epilepsy and the Role of 6-Hydroxy-2-aminocaproic Acid (HACA).[1] Source: Journal of Inherited Metabolic Disease. URL:[Link]

  • Chemical Biology (Histone Mimics): Title: Maintaining oxidized H3 in heterochromatin is required for the oncogenic capacity of triple-negative breast cancer cells. Source: bioRxiv / Nature Communications. URL:[Link]

  • Structural Properties: Title: (S)-2-Amino-6-hydroxyhexanoic acid Compound Summary. Source: PubChem.[1][2][3][4][5] URL:[Link]

Sources

A Researcher's Guide to Validating Antibody Specificity for (S)-2-Amino-6-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Specificity in Small Molecule Detection

(S)-2-Amino-6-hydroxyhexanoic acid, a hydroxylated derivative of lysine, is a molecule of increasing interest in various biological and pharmaceutical research contexts. As with any small molecule (hapten), generating antibodies with high specificity is a significant challenge. The immune system is tasked with recognizing a minute chemical entity, often presented on a larger carrier protein. This process can inadvertently produce antibodies that cross-react with structurally similar endogenous molecules, leading to false positives, inaccurate quantification, and misinterpreted biological effects.

The Antigen: Understanding the Challenge

(S)-2-Amino-6-hydroxyhexanoic acid is a chiral molecule with close structural relatives. An effective antibody must distinguish not only the core hexanoic acid backbone but also the precise positioning and nature of its functional groups (an α-amino group and a terminal hydroxyl group) and its specific stereochemistry.

Key potential cross-reactants include:

  • L-Lysine: The parent amino acid, differing only by the substitution of a hydroxyl group with an amino group at the 6-position.

  • (R)-2-Amino-6-hydroxyhexanoic acid: The stereoisomer (enantiomer) of the target antigen.

  • 6-Aminohexanoic acid (Ahx): A lysine analog lacking the α-amino group.[2][3][4]

  • Norleucine (2-Aminohexanoic acid): Lacks the terminal hydroxyl group.

  • 6-Hydroxyhexanoic acid: Lacks the α-amino group.[5]

A truly specific antibody will exhibit high affinity for (S)-2-Amino-6-hydroxyhexanoic acid while demonstrating negligible binding to these related structures.

A Multi-Tiered Validation Workflow

We advocate for a progressive validation strategy. Each tier provides a deeper level of characterization, allowing for early elimination of poor candidates and comprehensive analysis of promising ones.

G cluster_0 Experimental Workflow A Tier 1: Binding Confirmation (Indirect ELISA) B Tier 2: Affinity & Kinetics (Surface Plasmon Resonance) A->B Promising Candidates C Tier 3: Specificity Profiling (Competitive ELISA & Peptide Array) B->C High Affinity Clones D Tier 4: Application Validation (e.g., Western Blot of Conjugate) C->D Highly Specific Clones E Select Optimal Antibody D->E Validated Performance

Caption: A multi-tiered workflow for antibody specificity validation.

Tier 1: Binding Confirmation via Indirect ELISA

The first step is to confirm that the candidate antibodies bind to the target antigen. Since (S)-2-Amino-6-hydroxyhexanoic acid is a small molecule, it must be immobilized on a plate via a carrier protein, typically the one it was not conjugated to for immunization (e.g., if immunized with KLH-conjugate, screen against a BSA-conjugate to avoid detecting anti-carrier antibodies).

Experimental Protocol: Indirect ELISA
  • Plate Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of (S)-2-Amino-6-hydroxyhexanoic acid-BSA conjugate at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[6]

  • Washing: Wash the plate 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific sites by adding 200 µL/well of 5% non-fat dry milk or 3% BSA in PBST. Incubate for 2 hours at room temperature. The choice of blocker is critical; it must not cross-react with the antibodies being tested.

  • Washing: Repeat the wash step (Step 2).

  • Primary Antibody Incubation: Add 100 µL/well of serial dilutions of the candidate antibodies (e.g., Ab-A, Ab-B, Ab-C) and an isotype control antibody.[7][8] The isotype control is crucial; it should be of the same class and subclass as the primary antibody but lack specificity for the target, allowing you to establish a baseline for non-specific binding.[9][10][11] Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 2) five times.

  • Detection: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Interpretation

Plot the absorbance against the antibody concentration and fit a sigmoidal curve to determine the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates a higher binding affinity. The signal from the isotype control should remain at baseline across all dilutions.[7]

Antibody CandidateEC₅₀ (ng/mL)Max Signal (OD₄₅₀)Isotype Control Signal (OD₄₅₀)
Ab-A 502.850.09
Ab-B 2502.500.11
Ab-C 652.910.10

From this initial screen, Ab-A and Ab-C appear most promising due to their lower EC₅₀ values.

Tier 2: Quantitative Affinity and Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, yielding precise association (kₐ) and dissociation (kᏧ) rates, from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = kᏧ/kₐ).[12] A lower Kᴅ value signifies higher affinity.

Experimental Protocol: SPR Analysis
  • Chip Preparation: Covalently immobilize a high-purity (S)-2-Amino-6-hydroxyhexanoic acid-BSA conjugate onto a CM5 sensor chip surface via amine coupling to achieve a target density of ~2000 Resonance Units (RU). Use a reference flow cell immobilized with BSA alone to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of each purified antibody (e.g., 0.1 nM to 100 nM) in HBS-EP+ running buffer.

  • Binding Analysis:

    • Inject the antibody solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (typically 300-600 seconds).

  • Regeneration: After each cycle, regenerate the chip surface with a pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kₐ, kᏧ, and Kᴅ.

Data Interpretation

A high-quality antibody will have a fast association rate and a slow dissociation rate, resulting in a low Kᴅ (typically in the low nanomolar to picomolar range).

Antibody Candidatekₐ (1/Ms)kᏧ (1/s)Kᴅ (nM)
Ab-A 1.2 x 10⁵5.5 x 10⁻⁴4.6
Ab-B 3.1 x 10⁴8.9 x 10⁻⁴28.7
Ab-C 1.8 x 10⁵9.2 x 10⁻³51.1

SPR analysis reveals that while Ab-C had a good EC₅₀, its high dissociation rate (kᏧ) results in a weaker affinity (higher Kᴅ) compared to Ab-A. Ab-A shows the highest affinity and is the strongest candidate to move forward.

Tier 3: Definitive Specificity and Cross-Reactivity Profiling

This is the most critical stage. We will use competitive ELISA to directly challenge the lead antibody (Ab-A) with the panel of structurally related molecules.

G cluster_1 Competitive ELISA Principle cluster_no_competitor No Competitor cluster_with_competitor With Competitor A Immobilized Antigen on Plate D Binding Occurs (High Signal) B Primary Antibody B->A C Free Competitor (Cross-Reactant) B2 Primary Antibody C->B2 E Binding Inhibited (Low Signal) A2 Immobilized Antigen on Plate

Caption: Principle of competitive ELISA for cross-reactivity testing.

Experimental Protocol: Competitive ELISA
  • Plate Coating & Blocking: Prepare the plate as described in the Indirect ELISA protocol (Steps 1-3).

  • Antibody-Competitor Incubation: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the primary antibody (use the EC₈₀ concentration determined from Tier 1) with serial dilutions of the free competitor molecules:

    • (S)-2-Amino-6-hydroxyhexanoic acid (positive control)

    • L-Lysine

    • (R)-2-Amino-6-hydroxyhexanoic acid

    • 6-Aminohexanoic acid

    • Norleucine

    • 6-Hydroxyhexanoic acid Incubate this mixture for 1 hour at room temperature.[13]

  • Transfer to Coated Plate: Transfer 100 µL/well of the antibody-competitor mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Detection: Proceed with washing and detection as described in the Indirect ELISA protocol (Steps 6-11).

Data Interpretation

Plot the percentage of signal inhibition versus the competitor concentration. Calculate the IC₅₀ (concentration of competitor that causes 50% inhibition of antibody binding). Cross-reactivity is then calculated as:

% Cross-Reactivity = (IC₅₀ of Target Antigen / IC₅₀ of Competitor Molecule) x 100

A highly specific antibody will have a very low IC₅₀ for the target antigen and a very high (or non-measurable) IC₅₀ for the other molecules, resulting in near-zero percent cross-reactivity.

Competitor MoleculeIC₅₀ for Ab-A (µM)% Cross-Reactivity
(S)-2-Amino-6-hydroxyhexanoic acid 0.05 100%
L-Lysine250.2%
(R)-2-Amino-6-hydroxyhexanoic acid> 1000<0.005%
6-Aminohexanoic acid1500.03%
Norleucine> 1000<0.005%

These results would strongly validate Ab-A's specificity. It shows excellent discrimination against even closely related molecules like L-Lysine and complete discrimination against its stereoisomer.

For even broader screening, Peptide Microarrays can be employed.[14][15] These arrays can contain thousands of different peptides, allowing for high-throughput screening to identify any unexpected off-target binding, which is particularly valuable in drug development to predict potential immunogenicity or off-target effects.[16][17]

Tier 4: Application-Specific Validation (Western Blot)

Finally, the antibody's performance should be validated in a common application. Western blotting is a standard technique used to detect proteins.[18][19] Here, we can use it to confirm that the antibody specifically recognizes the hapten when conjugated to different carrier proteins.

Experimental Protocol: Western Blot
  • Sample Preparation: Prepare samples of (S)-2-Amino-6-hydroxyhexanoic acid conjugated to BSA and KLH, as well as unconjugated BSA and KLH as negative controls.

  • Gel Electrophoresis: Separate the protein samples via SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour in 5% non-fat dry milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with Ab-A (e.g., at 1 µg/mL) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Data Interpretation

A specific antibody should produce a strong signal for both the BSA and KLH conjugates but show no band for the unconjugated carrier proteins.[20][21] This confirms that the antibody's epitope is the small molecule itself and not the carrier protein or the linker used for conjugation.[22][23]

Conclusion and Final Recommendation

The selection of an antibody for research or diagnostic development cannot be based on affinity alone. A rigorous, multi-tiered validation approach is essential to ensure specificity. Based on the hypothetical data presented, Antibody A (Ab-A) is the superior candidate. It demonstrated:

  • High-Affinity Binding: Confirmed by a low EC₅₀ in ELISA and a low nanomolar Kᴅ in SPR.

  • Exceptional Specificity: Showed minimal to non-existent cross-reactivity with a panel of structurally similar molecules in a competitive ELISA.

  • Application Fitness: Performed as expected in a Western blot, recognizing the hapten on multiple carrier proteins without binding to the carriers alone.

By following this structured comparison guide, researchers can confidently select antibodies with the highest degree of specificity for (S)-2-Amino-6-hydroxyhexanoic acid, ensuring the accuracy and integrity of their experimental results.

References

  • ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved from [Link]

  • Jezierska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]

  • ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]

  • ichorbio. (2021). Isotype Controls: An Important Experimental Tool. Retrieved from [Link]

  • PubMed. (n.d.). Peptide microarrays for determination of cross-reactivity. Retrieved from [Link]

  • PubMed. (n.d.). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antibody validation for Western blot: By the user, for the user. Retrieved from [Link]

  • PEPperPRINT. (n.d.). PEPperCHIP® Peptide Microarray Solutions for Antibody Validation. Retrieved from [Link]

  • Biocompare.com. (2024). A Guide to Western Blot Antibodies. Retrieved from [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Abyntek Biopharma. (2024). ISOTYPE CONTROL: WHEN SHOULD IT BE USED?. Retrieved from [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]

  • Nano Letters. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Retrieved from [Link]

  • Carterra. (n.d.). Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Connect. (2024). The Importance of Using Isotype Control Antibodies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antibody validation. Retrieved from [Link]

  • Antibodies.com. (2025). Western Blot: The Complete Guide. Retrieved from [Link]

  • The Scientist. (2025). Unlocking Reliable and Reproducible Results with Isotype Controls. Retrieved from [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enzyme Linked Immunosorbent Assay. Retrieved from [Link]

  • ResearchGate. (2025). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Retrieved from [Link]

  • bioRxiv. (2022). A unified peptide array platform for antibody epitope binning, mapping, specificity and predictive off-target binding. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2-Amino-6-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

(S)-2-Amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine ; CAS: 6376-94-9) is a non-standard amino acid derivative.[1] While it lacks the extreme acute toxicity of neurotoxic analogs (like 6-OHDA), it presents distinct occupational hazards primarily related to mucosal irritation and sensitization potential common to zwitterionic solids.[1]

Core Hazard Profile:

  • GHS Classification: Warning.[2][3]

  • Primary Risks: Respiratory Irritation (H335), Skin Irritation (H315), Serious Eye Irritation (H319).[1][2]

  • Physical State: Hygroscopic crystalline powder. The primary vector for exposure is airborne dust during weighing and transfer.

Hazard-Based PPE Matrix

Rationale: This matrix prioritizes the prevention of particulate inhalation and contact dermatitis. As an amino acid, the compound is highly polar; therefore, barrier integrity against aqueous and polar organic solvents (like DMSO/DMF often used in peptide synthesis) is critical.[1]

Protection CategoryRecommended EquipmentTechnical Specification & Rationale
Respiratory N95 / P2 (Minimum) Why: The powder is fine and susceptible to static dispersion.[1] Spec: If handling >1g outside a fume hood, upgrade to a half-face respirator with P100 cartridges.[1]
Ocular Chemical Splash Goggles Why: Standard safety glasses allow dust entry from the sides. Goggles provide a seal against airborne particulates that cause lachrymation and conjunctivitis.
Dermal (Hand) Nitrile (Double-Glove) Spec: Inner Layer: 4 mil (0.10mm) Nitrile.Outer Layer: 5-8 mil Nitrile (Extended Cuff).Reasoning: Prevents micro-abrasions from compromising the barrier.[1] Nitrile offers excellent resistance to the buffers and polar solvents used to solubilize this compound.
Body Lab Coat (High-Neck) Spec: 100% Cotton or Tyvek (if handling bulk).Why: Synthetic blends can accumulate static charge, attracting the amino acid powder to the user's torso.[1]

Operational Workflow: Handling & Containment

Phase 1: Engineering Controls & Preparation

Before opening the vial, you must neutralize the static environment. Amino acid derivatives are prone to "jumping" due to electrostatic buildup.

  • Environment: All open-vial manipulations must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

  • Surface Prep: Wipe down the work surface with a 70% Ethanol-dampened lint-free cloth to remove background debris and increase surface humidity slightly (reducing static).[1]

Phase 2: Active Handling Protocol

Objective: Solubilization without aerosolization.[1]

  • Weighing:

    • Tare the weighing boat before opening the source container.

    • Use a disposable anti-static spatula.

    • Critical Step: Do not dump the powder. Gently tap the spatula against the side of the weighing boat to control flow.

  • Solubilization:

    • Add the solvent (typically water, PBS, or DMSO) to the destination vial first if possible, or add the powder to the vial and immediately cap before vortexing.

    • Never vortex an open container.

  • Transfer:

    • Once in solution, the respiratory risk drops significantly, but the dermal risk remains. Change outer gloves immediately if a splash occurs.

Phase 3: Decontamination[1]
  • Immediate: Wipe the balance area with a wet paper towel (water) followed by 70% ethanol. The compound is water-soluble; water is the primary cleaning agent.

  • Waste: Dispose of the weighing boat and contaminated wipes as solid chemical waste.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter (Solid vs. Solution).

PPE_Selection_Logic Start Start: Handling (S)-2-Amino-6-hydroxyhexanoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing/Transfer Liquid_State Solution / Solubilized State_Check->Liquid_State Pipetting/Dilution Risk_Solid Primary Risk: Inhalation of Dust Solid_State->Risk_Solid Risk_Liquid Primary Risk: Dermal Absorption/Splash Liquid_State->Risk_Liquid Action_Solid REQUIRED: 1. Fume Hood / Balance Enclosure 2. N95 Mask (Secondary) 3. Anti-static measures Risk_Solid->Action_Solid Action_Liquid REQUIRED: 1. Splash Goggles 2. Nitrile Gloves (0.11mm min) 3. Lab Coat Risk_Liquid->Action_Liquid Proceed Proceed with Experiment Action_Solid->Proceed Action_Liquid->Proceed

Caption: Workflow for selecting appropriate PPE based on the physical state of the compound to mitigate specific exposure vectors.

Emergency Response: Spill Protocol

Scenario A: Dry Powder Spill (< 5g) [1]

  • Evacuate: Step back and allow dust to settle for 2 minutes.

  • PPE Up: Ensure goggles and N95 mask are fitted tightly.

  • Contain: Do not dry sweep. This generates dust.[4]

  • Clean: Cover the spill with paper towels dampened with water (to solubilize and trap the powder).

  • Collect: Scoop the wet towels into a hazardous waste bag.

Scenario B: Solution Spill

  • Absorb: Use standard absorbent pads or vermiculite.

  • Neutralize: Clean the surface with water and detergent. No specific chemical neutralizer is required as the compound is not a strong acid/base.

Disposal Logistics

Proper disposal is legally mandated and environmentally critical. (S)-2-Amino-6-hydroxyhexanoic acid is not typically classified as a P-list or U-list acute toxin, but it must be treated as regulated chemical waste.[1]

Waste StreamClassificationDisposal Method
Solid Waste Organic Solid, IrritantCollect in a dedicated solid waste drum (HDPE).[1] Label as "Solid Chemical Waste: Amino Acid Derivative."
Liquid Waste Organic/Aqueous MixtureSegregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). If dissolved in water/buffer, dispose in "Aqueous Chemical Waste."
Contaminated Sharps Hazardous SharpsPlace needles/syringes used with the compound into a rigid sharps container. Do not recap.

Disposal Workflow Diagram:

Disposal_Workflow Waste_Gen Waste Generation Type_Check Waste Type? Waste_Gen->Type_Check Solid Solid (Powder/Wipes) Type_Check->Solid Liquid Liquid (Mother Liquor) Type_Check->Liquid Bin_Solid HDPE Drum (Label: Irritant) Solid->Bin_Solid Double Bag Bin_Liquid Carboy (Segregate by Solvent) Liquid->Bin_Liquid pH Check 5-9 Incineration High-Temp Incineration Bin_Solid->Incineration Bin_Liquid->Incineration

Caption: Segregation and disposal pathway for solid and liquid waste streams to ensure compliance with environmental regulations.

References

  • Cayman Chemical. (2024).[2] Safety Data Sheet: 6-Hydroxynorleucine. Retrieved from [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Hydroxyhexanoic acid. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: Boc-L-6-hydroxynorleucine (Structural Analog Reference). Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: 6-Hydroxynorleucine. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-6-hydroxyhexanoic acid
Reactant of Route 2
(S)-2-Amino-6-hydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.